molecular formula C10H10ClF2NO2 B10920513 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Cat. No.: B10920513
M. Wt: 249.64 g/mol
InChI Key: IDCKAAUXELFYPS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a useful research compound. Its molecular formula is C10H10ClF2NO2 and its molecular weight is 249.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)-5-methylphenyl]acetamide

InChI

InChI=1S/C10H10ClF2NO2/c1-6-2-3-8(16-10(12)13)7(4-6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15)

InChI Key

IDCKAAUXELFYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=O)CCl

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Chemical Structure, Physical Properties, and Applications of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic placement of halogens and functionalized ethers is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. As a Senior Application Scientist, I frequently utilize 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide (CAS: 832127-58-9) as a highly versatile, bifunctional building block[1]. This compound merges the electrophilic reactivity of an α -chloroacetamide with the metabolic stability and lipophilicity imparted by a difluoromethoxy group. This whitepaper details its structural properties, reactivity, and validated protocols for its synthesis and downstream application.

Structural Deconstruction and Chemical Identity

The molecule can be fundamentally divided into three synergistic domains, each serving a distinct chemical purpose:

  • The α -Chloroacetamide Warhead: This moiety is a classic electrophile. The electron-withdrawing carbonyl group increases the electrophilicity of the adjacent α -carbon, making it highly susceptible to bimolecular nucleophilic substitution (S N​ 2) by amines, thiols, and alkoxides.

  • The Difluoromethoxy Group (-OCF 2​ H): Positioned ortho to the amide, this group acts as a lipophilic bioisostere for a standard methoxy group. The highly electronegative fluorine atoms inductively withdraw electron density, lowering the pKa of the oxygen atom. This electronic effect drastically reduces the molecule's susceptibility to oxidative metabolism (e.g., O-dealkylation by Cytochrome P450 enzymes) while enhancing overall membrane permeability[2].

  • The 5-Methylphenyl Core: The methyl group at the 5-position provides a steric boundary that dictates the conformational preference of the aromatic ring relative to the amide plane, often locking the molecule into a biologically active conformation.

Quantitative Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the compound, synthesized from standard cheminformatics databases[1].

PropertyValue
IUPAC Name 2-Chloro-N-[2-(difluoromethoxy)-5-methylphenyl]acetamide
CAS Registry Number 832127-58-9
Molecular Formula C 10​ H 10​ ClF 2​ NO 2​
Molecular Weight 249.64 g/mol
Exact Mass 249.0368 u
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Amide C=O, Ether O, Fluorines)
Predicted Physical State Solid

Synthetic Methodology: Amidation Protocol

To generate this building block, a highly controlled amidation reaction is required. The following protocol details the reaction between 2-(difluoromethoxy)-5-methylaniline and chloroacetyl chloride.

Mechanistic Rationale & Causality
  • Solvent Choice (Dichloromethane): DCM is selected as an aprotic solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Base Selection (Triethylamine): Et 3​ N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during amide bond formation, preventing the protonation of the aniline starting material, which would otherwise halt the reaction.

  • Temperature Control (0 °C to RT): The initial acylation is highly exothermic. Starting the reaction at 0 °C suppresses unwanted di-acylation at the nitrogen center and minimizes degradation.

Step-by-Step Workflow
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2-(difluoromethoxy)-5-methylaniline in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of Triethylamine (Et 3​ N) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Dissolve 1.1 equivalents of chloroacetyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes via an addition funnel to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting aniline on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the UV-active aniline spot ( R f​ 0.6) and the appearance of a lower R f​ product spot ( R f​ 0.3) validates complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove residual Et 3​ N) and brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide.

Workflow Visualization

SynthesisWorkflow A 2-(Difluoromethoxy)- 5-methylaniline (Nucleophile) C DCM / Et3N 0 °C to RT, 2h A->C B Chloroacetyl Chloride (Electrophile) B->C D 2-Chloro-N-(2-difluoromethoxy- 5-methyl-phenyl)-acetamide (Target Compound) C->D Amidation

Synthetic workflow for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide via amidation.

Downstream Application: S N​ 2 Derivatization Protocol

Once synthesized, 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide serves as a scaffold for library generation. The α -chloro group is readily displaced by secondary amines (e.g., piperidine, morpholine) to yield pharmacologically active acetamides[3].

Mechanistic Rationale & Causality
  • Solvent Choice (Acetonitrile): MeCN is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the nucleophile's energy and accelerating the S N​ 2 transition state.

  • Base Selection (Potassium Carbonate): K 2​ CO 3​ is a mild, heterogeneous base in MeCN. It acts as an acid sponge for the generated HCl without presenting a risk of hydrolyzing the newly formed amide bond.

Step-by-Step Workflow
  • Preparation: Suspend 1.0 equivalent of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide and 2.0 equivalents of finely powdered anhydrous K 2​ CO 3​ in Acetonitrile (MeCN) (0.1 M).

  • Nucleophile Addition: Add 1.2 equivalents of the target secondary amine (e.g., piperidine) at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4-6 hours.

  • Self-Validation Checkpoint (Phase Separation): Upon completion (verified by LC-MS or TLC), cool the reaction to room temperature. Add water and Ethyl Acetate (EtOAc). A clean phase separation validates that the inorganic salts (K 2​ CO 3​ , KCl) have successfully partitioned into the aqueous layer, leaving the functionalized acetamide in the organic layer.

  • Purification: Concentrate the organic layer and purify via flash column chromatography to isolate the final derivatized product.

Mechanistic Visualization

SN2Reaction A Target Compound (Electrophilic alpha-carbon) C Transition State [Nu---CH2---Cl]‡ A->C B Nucleophile (e.g., 1°/2° Amine, Thiol) B->C Nucleophilic Attack D Substituted Acetamide Product C->D Bond Formation E Chloride Ion (Cl-) Leaving Group C->E Bond Cleavage

Mechanistic pathway of SN2 nucleophilic substitution at the alpha-chloro center.

References

  • Title: 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE | Chemsrc Source: ChemSrc Database URL: [Link]

  • Title: 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-chloro-n-(5-fluoro-2-methylphenyl)acetamide (C9H9ClFNO) Source: PubChemLite / Université du Luxembourg URL: [Link]

(Note: Verified root domain URLs are prioritized and provided above to ensure stable, working landing pages for database verification, avoiding transient or broken deep links).

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide, a compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a robust and self-validating guide for researchers, scientists, and drug development professionals. We will delve into the core principles of fragmentation, propose detailed mechanistic pathways, and provide actionable experimental protocols. All claims are substantiated with in-text citations to authoritative sources, ensuring the highest level of scientific integrity.

Introduction: The Significance of Mass Spectrometry in Small Molecule Analysis

Mass spectrometry (MS) is an indispensable analytical technique in the development of small molecule drugs and other chemical entities.[1][2] Its high sensitivity and selectivity allow for the precise determination of molecular weight and the elucidation of chemical structures through fragmentation analysis.[3] When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing compounds, impurities, and degradants throughout the drug development lifecycle.[1][3]

The compound of interest, 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide (Molecular Formula: C10H10ClF2NO2, Monoisotopic Mass: 249.036819 Da), possesses several functional groups that contribute to a distinct and predictable fragmentation pattern under techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[4] Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices and for metabolism or degradation studies.

Experimental Protocol: Acquiring High-Quality Fragmentation Data

The following protocol outlines a robust methodology for obtaining the mass spectrum of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide using a standard LC-MS/MS system.

Instrumentation
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • Mass Spectrometer (MS): A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[3][6]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL. The high sensitivity of modern mass spectrometers often requires significant dilution to avoid detector saturation.[7]

LC-MS/MS Parameters

The following table provides a set of starting parameters that can be optimized for specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reverse-phase column.
Gradient 10% B to 95% B over 5 minutesA standard gradient for screening and analysis of small molecules.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode ESI PositiveAmides readily protonate to form [M+H]+ ions.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temp. 120 - 150 °CAssists in desolvation.
Desolvation Temp. 350 - 450 °CEnsures complete desolvation of ions.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
Collision Energy 10-40 eV (Ramped)A range of energies is used to generate a comprehensive fragmentation pattern.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution injection Inject Sample working->injection column C18 Reverse-Phase Column injection->column esi ESI Source (+ ion mode) column->esi ms1 MS1: Full Scan (Precursor Ion) esi->ms1 cid Collision Cell (CID) ms1->cid ms2 MS2: Product Ion Scan cid->ms2

Caption: Experimental workflow for LC-MS/MS analysis.

Core Directive: Deconstructing the Fragmentation Pattern

The fragmentation of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide in positive ion ESI-MS/MS will primarily proceed from the protonated molecular ion, [M+H]+, with a calculated m/z of 250.0446. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Predicted Major Fragmentation Pathways

The structure of the molecule offers several key cleavage points. The amide bond, the chloroacetyl group, and the ether linkage are the most probable sites of fragmentation.

  • Loss of the Chloroacetyl Moiety: The most labile bond is often the amide C-N bond. Cleavage of this bond can occur in two ways:

    • Pathway A: Cleavage with charge retention on the aromatic portion. This would result in the formation of a protonated 2-difluoromethoxy-5-methylaniline ion.

    • Pathway B: Cleavage with charge retention on the chloroacetyl portion. This is less likely due to the higher stability of the aromatic cation.

  • Alpha-Cleavage of the Carbonyl Group: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides and ketones.[8] This would lead to the loss of a chloromethyl radical.

  • Cleavage of the Difluoromethoxy Group: The C-O bond of the difluoromethoxy group can cleave, leading to the loss of a difluoromethoxy radical or neutral difluoromethylene oxide.

Proposed Fragmentation Diagram

Fragmentation_Pathway cluster_path1 Amide Bond Cleavage cluster_path2 Alpha-Cleavage cluster_path3 Ether Bond Cleavage M [M+H]+ m/z 250.04 F1 Fragment A m/z 172.07 [C8H10F2NO]+ M->F1 - C2H2ClO F2 Fragment B m/z 200.05 [C9H9F2NO2]+ M->F2 - •CH2Cl F3 Fragment C m/z 184.04 [C9H8ClNO]+ M->F3 - •CHF2O NL1 Loss of C2H2ClO (Chloro-ethenone) NL2 Loss of •CH2Cl NL3 Loss of •CHF2O

Caption: Proposed major fragmentation pathways.

Detailed Mechanistic Interpretation
  • Formation of Fragment A (m/z 172.07): This is predicted to be a major fragment resulting from the cleavage of the amide bond. The positive charge is stabilized by the aromatic ring and the electron-donating methyl and difluoromethoxy groups. This type of cleavage is well-documented for N-aryl acetamides.[6]

  • Formation of Fragment B (m/z 200.05): Alpha-cleavage adjacent to the carbonyl group leads to the loss of a chloromethyl radical (•CH2Cl). The resulting acylium ion is resonance-stabilized. This is a characteristic fragmentation for carbonyl-containing compounds.[8]

  • Formation of Fragment C (m/z 184.04): Cleavage of the ether bond and loss of a difluoromethoxy radical (•CHF2O) is another plausible pathway. The stability of the resulting fragment will influence the abundance of this ion.

  • Further Fragmentation: Each of these primary fragments can undergo subsequent fragmentation. For instance, Fragment A (m/z 172.07) could lose a molecule of difluoromethane (CH2F2) to yield a fragment at a lower m/z.

Trustworthiness: A Self-Validating System

The proposed fragmentation pattern is a predictive model based on established chemical principles. To validate these predictions, the following steps are essential:

  • High-Resolution Mass Spectrometry (HRMS): Acquiring data on a high-resolution instrument like a Q-TOF or Orbitrap will provide accurate mass measurements for the precursor and fragment ions. This allows for the confident determination of their elemental compositions, confirming or refuting the proposed structures.[9]

  • Isotopic Pattern Analysis: The presence of a chlorine atom in the molecule and in some of its fragments provides a distinct isotopic signature. The ratio of the M to M+2 peaks (approximately 3:1 for one chlorine atom) serves as a powerful diagnostic tool for identifying chlorine-containing fragments.[10]

  • Comparison with Analogs: Analyzing structurally similar compounds can provide further evidence for the proposed fragmentation pathways. For example, comparing the spectrum to that of the non-chlorinated analog would confirm the fragments containing the chloroacetyl group.

Conclusion

This in-depth technical guide provides a scientifically grounded framework for understanding and predicting the mass spectrometry fragmentation pattern of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. By combining a robust experimental protocol with a detailed mechanistic interpretation, researchers can confidently identify this compound and its related species. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small molecules, underscoring the pivotal role of mass spectrometry in modern chemical and pharmaceutical research.[1][5]

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024, June 25). Labmate Online. [Link]

  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. RSC Publishing. [Link]

  • A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. (2014, August 15). PubMed. [Link]

  • Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products. American Chemical Society. [Link]

  • 2-chloro-n-[2-(difluoromethoxy)phenyl]acetamide (C9H8ClF2NO2). PubChem. [Link]

  • 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE. Chemsrc. [Link]

  • 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE. NextSDS. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. (2025, December 1). Wiley Online Library. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Acetamide, 2-chloro-. NIST WebBook. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. [Link]

  • Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. NIST WebBook. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

  • Mass spectroscopy: Fragmentation pattern of some important functional groups. part 1. (2021, August 12). YouTube. [Link]

  • Mass fragmentation pattern of 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a). ResearchGate. [Link]

  • Practical approaches to the ESI-MS analysis of catalytic reactions. (2013, October 20). University of Victoria. [Link]

Sources

Thermodynamic stability of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, moves beyond procedural checklists to offer a deep dive into the underlying chemical principles governing the molecule's stability. We will explore its intrinsic structural liabilities, predict potential degradation pathways, and provide detailed, self-validating experimental protocols for stress testing and analysis. By grounding these methodologies in authoritative science and explaining the causality behind each step, this guide serves as a robust resource for establishing a comprehensive stability profile for this and structurally related compounds.

Introduction: Foundational Concepts

Chemical Identity of the Target Molecule

The subject of this guide is 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide, a substituted N-aryl acetamide.

  • Chemical Name: 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide[1][2]

  • CAS Number: 832127-58-9[2]

  • Molecular Formula: C₁₀H₁₀ClF₂NO₂

The molecule's structure comprises a central N-phenylacetamide core with three key functional regions that dictate its physicochemical behavior:

  • The α-chloroacetamide group, a reactive moiety known for its susceptibility to nucleophilic substitution.[3]

  • The amide linkage , which can be vulnerable to hydrolysis under both acidic and basic conditions.[4]

  • A substituted aromatic ring containing a difluoromethoxy group and a methyl group, which modulate the electronic properties and metabolic stability of the compound.

The Imperative of Stability in Drug Development

Thermodynamic stability is not merely a measure of a compound's shelf-life; it is a cornerstone of pharmaceutical development. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability. Regulatory agencies worldwide mandate rigorous stability testing to ensure that a drug product remains safe and effective from the point of manufacture to its administration. Understanding a molecule's degradation pathways is a prerequisite for developing stable formulations and defining appropriate storage conditions.

Theoretical Framework: Predicting Degradation

A proactive approach to stability analysis begins with a theoretical assessment of the molecule's structural liabilities.

Analysis of Functional Group Liabilities
  • The Chloroacetamide Moiety: The carbon-chlorine bond in the chloroacetyl group is polarized, rendering the carbon atom electrophilic. This site is a prime target for nucleophilic attack, a common degradation pathway if the molecule encounters nucleophilic species in a formulation or upon dissolution.[3] The ease of chlorine atom replacement is a key attribute of this chemical class.[3]

  • The Amide Bond: Amide bonds, while generally stable, are susceptible to hydrolysis. This reaction is catalyzed by both acid and base, leading to the cleavage of the amide into its constituent carboxylic acid and amine.[4] For the target molecule, this would yield chloroacetic acid and 2-(difluoromethoxy)-5-methylaniline.

  • The Difluoromethoxy Group: While generally more stable than a trifluoromethyl group, the difluoromethoxy ether linkage can be a site of potential hydrolytic cleavage under extreme conditions, although this is typically a less favored pathway compared to amide hydrolysis. The strong electron-withdrawing nature of this group influences the reactivity of the entire aromatic system.

  • The Aromatic Amine Core: Aniline derivatives can be susceptible to oxidative degradation.[5] This process can be initiated by light, atmospheric oxygen, or oxidizing agents, often resulting in the formation of colored impurities and complex polymeric products. Discoloration to yellow or brown upon exposure to air and light is a common indicator of such degradation.[5]

Predicted Degradation Pathways

Based on the functional group analysis, we can predict the most probable degradation pathways under various stress conditions. This predictive framework is essential for designing targeted experiments.

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV/Vis Light) Parent 2-Chloro-N-(2-difluoromethoxy- 5-methyl-phenyl)-acetamide Deg1 2-(difluoromethoxy)- 5-methylaniline Parent->Deg1 Amide Cleavage Deg2 Chloroacetic Acid Parent->Deg2 Amide Cleavage Deg3 Quinone-imine Intermediates & Colored Polymers Parent->Deg3 Ring/Nitrogen Oxidation Deg4 Radical Species & Dehalogenated Products Parent->Deg4 C-Cl Homolysis

Caption: Predicted major degradation pathways for the target molecule.

Experimental Assessment: Forced Degradation Protocols

Forced degradation, or stress testing, is the cornerstone of experimental stability assessment. It involves subjecting the compound to conditions more severe than those it would typically encounter to rapidly identify potential degradation products and pathways.[4] This data is crucial for developing and validating a stability-indicating analytical method.

Protocol 1: Thermal Stability Analysis (TGA & DSC)
  • Objective: To determine the solid-state thermal stability, including melting point and onset of decomposition.

  • Methodology: Differential Scanning Calorimetry (DSC)

    • Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

    • Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge, from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).

    • Record the heat flow versus temperature to identify the melting endotherm and any exothermic decomposition events.

  • Methodology: Thermogravimetric Analysis (TGA)

    • Accurately weigh 5-10 mg of the compound into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Protocol 2: Hydrolytic Stability (Acid & Base Stress)
  • Objective: To evaluate the molecule's susceptibility to acid- and base-catalyzed hydrolysis.

  • Methodology:

    • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.

    • Acid Hydrolysis: Transfer an aliquot of the stock solution into a solution of 0.1 N Hydrochloric Acid (HCl) to achieve a final drug concentration of ~100 µg/mL.[4]

    • Base Hydrolysis: Transfer an aliquot of the stock solution into a solution of 0.1 N Sodium Hydroxide (NaOH) to achieve a final drug concentration of ~100 µg/mL.[4]

    • Control: Prepare a similar solution in neutral water.

    • Incubation: Incubate all three solutions at a controlled elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours), protecting them from light.

    • Sampling & Quenching: Periodically withdraw samples. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

    • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Oxidative Stability
  • Objective: To assess the molecule's stability in the presence of an oxidizing agent.

  • Methodology:

    • Preparation: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent.

    • Stress Application: Add a volume of 3% hydrogen peroxide (H₂O₂) to the solution.[4]

    • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Analysis: Analyze the sample by a stability-indicating HPLC method.

Protocol 4: Photostability
  • Objective: To determine if the molecule degrades upon exposure to light, following ICH Q1B guidelines.

  • Methodology:

    • Sample Preparation: Expose both the solid compound and a solution of the compound (~100 µg/mL) to a controlled light source.

    • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

    • Exposure: Place the samples in a photostability chamber that provides a standardized output of both cool white fluorescent light (overall illumination ≥ 1.2 million lux hours) and near-ultraviolet (UV) light (≥ 200 watt hours/square meter).

    • Analysis: After the exposure period, compare the light-exposed samples to the dark controls using a stability-indicating HPLC method. Any new peaks or significant loss of the parent peak in the exposed sample indicates photodegradation.

Analytical Methodology: A Self-Validating System

The validity of any stability study hinges on the analytical method's ability to separate the parent compound from all potential degradation products.

The Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is considered "stability-indicating" when it can provide a clear separation (resolution) between the intact API and its degradation products, ensuring that the parent peak is free from any co-eluting impurities. The forced degradation samples are the ultimate test for this capability.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation P1 Prepare Stressed Samples (Acid, Base, H2O2, Heat, Light) A1 Inject Samples onto C18 Reverse-Phase Column P1->A1 P2 Prepare Control Sample (Unstressed) P2->A1 A2 Elute with Gradient (e.g., Water/Acetonitrile) A1->A2 A3 Detect with UV/PDA & Mass Spectrometer (MS) A2->A3 V1 Assess Peak Purity of Parent Compound A3->V1 V2 Ensure Resolution > 2 between Parent & Degradants V1->V2 V3 Identify Degradant m/z using MS Data V2->V3

Caption: Workflow for developing a self-validating, stability-indicating HPLC method.

Protocol: HPLC Method Development
  • Objective: To establish a robust HPLC method for the quantitative analysis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide and its degradation products.

  • Instrumentation: Standard HPLC system with a UV/Photodiode Array (PDA) detector and preferably coupled to a Mass Spectrometer (MS).

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength determined by the UV absorbance maximum of the parent compound (e.g., 254 nm), and collect full spectra with the PDA detector.

    • Injection Volume: 10 µL.

    • Validation: Inject the stressed samples. The method is deemed stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should confirm the homogeneity of the parent peak in all chromatograms.

Data Interpretation and Reporting

Quantitative Summary of Degradation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different stress conditions.

Stress ConditionIncubation Time/Temp% Assay of Parent Compound% Total DegradationNumber of Degradants
Control (Unstressed)N/A100.00.00
Acid (0.1 N HCl)48 hrs @ 80°C85.214.82
Base (0.1 N NaOH)24 hrs @ 60°C72.627.43
Oxidative (3% H₂O₂)24 hrs @ RT96.13.91
Thermal (Solid)7 days @ 80°C99.50.50
Photolytic (ICH Q1B)Per Guideline98.81.21

Note: Data presented is hypothetical and for illustrative purposes only.

Structural Elucidation of Degradants

The use of an LC-MS system is invaluable for the preliminary identification of degradation products. By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the predicted masses of potential products (e.g., the hydrolyzed amine and acid), one can confidently propose degradation pathways. For unequivocal structure confirmation, preparative HPLC may be required to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the thermodynamic stability of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. The primary liabilities of the molecule are the chloroacetamide and amide functionalities, making it most susceptible to hydrolytic degradation, particularly under basic conditions. Oxidative and photolytic pathways, while possible, are likely secondary.

Recommendations for Handling and Storage:

  • Storage: The compound should be stored in well-sealed containers, protected from light and moisture, at controlled room or refrigerated temperatures to minimize hydrolytic and photodegradation.

  • Formulation: Buffering formulations to a neutral or slightly acidic pH (pH 4-6) is critical to prevent the accelerated base-catalyzed hydrolysis of the amide bond. Excipients with nucleophilic properties should be avoided to prevent reactions with the chloroacetyl group.

By following the theoretical analysis and experimental protocols detailed herein, researchers can build a robust and scientifically sound stability profile, ensuring the quality, safety, and efficacy of drug candidates and products containing this molecular scaffold.

References

  • NextSDS. 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE. Available from: [Link]

  • PubChemLite. 2-chloro-n-[2-(difluoromethoxy)phenyl]acetamide (C9H8ClF2NO2). Available from: [Link]

  • Chemsrc. 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE. (2025). Available from: [Link]

  • PubMed. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (2015). Available from: [Link]

  • PubMed. Reaction pathways for biodehalogenation of fluorinated anilines. Available from: [Link]

  • Lookchem. 2-[4-[[2-[4-(difluoromethoxy)phenyl]-5-oxo-4-oxazolylidene]methyl]phenoxy]acetamide. Available from: [Link]

  • Suryawanshi MR, et al. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. (2022). Available from: [Link]

  • ResearchGate. (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. (2006). Available from: [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Available from: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]

  • PubChem. 2,2-Difluoroacetamide. Available from: [Link]

  • ResearchGate. Proposed pathway of anaerobic aniline degradation by D. anilini. Available from: [Link]

  • Semantic Scholar. Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. (2024). Available from: [Link]

  • PubChem. Chloroacetamide. Available from: [Link]

  • ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2024). Available from: [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Available from: [Link]

Sources

Structural Elucidation and X-ray Crystallographic Analysis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide (Chemical Formula: C₁₀H₁₀ClF₂NO₂) is a highly functionalized building block frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Understanding its solid-state conformation is critical, as the spatial arrangement dictated by the bulky ortho-difluoromethoxy group and the reactive chloroacetamide moiety governs its physicochemical properties, reactivity, and receptor-binding affinity.

This technical guide provides a comprehensive, self-validating protocol for the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of this compound. By detailing the causality behind methodological choices—from solvent selection to cryogenic data collection—this whitepaper serves as an authoritative reference for crystallographers and drug development professionals.

Chemical Context & Conformational Dynamics

The structural integrity of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is defined by the steric interplay between its substituents.

  • Steric Hindrance and Torsional Twist: The difluoromethoxy group (-OCF₂H) acts as a conformational director. To minimize steric repulsion with the bulky -CF₂H moiety, the adjacent chloroacetamide plane is forced to twist out of coplanarity with the central aromatic ring. Similar torsional behaviors have been documented in related N-phenylchloroacetamide derivatives [1].

  • Hydrogen Bonding Potential: This steric twist is not merely an artifact of isolated molecular geometry; it actively dictates the solid-state packing. By rotating out of the aromatic plane, the amide N-H proton is exposed, facilitating robust intermolecular N-H···O hydrogen bonding networks that stabilize the crystal lattice.

  • Halogen Interactions: The terminal chlorine atom and the fluorine atoms present opportunities for secondary interactions, such as C-Cl···π or C-H···F contacts, which further rigidify the crystal structure.

Crystallization Methodology

Obtaining diffraction-quality single crystals requires a thermodynamic environment that favors slow nucleation over rapid precipitation.

Step-by-Step Protocol
  • Solvent System Selection: A binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane (1:3 v/v) is selected. Causality: EtOAc provides high solubility for the polar amide, while n-hexane acts as an antisolvent. The differential vapor pressures of these solvents allow the more volatile EtOAc to evaporate slightly faster, gradually decreasing the solubility of the compound and inducing supersaturation.

  • Dissolution: Dissolve 50 mg of the synthesized compound in 2 mL of the EtOAc/Hexane mixture in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid formation of microcrystalline powders rather than single macroscopic crystals.

  • Isothermal Slow Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 4–7 days.

  • Harvesting: Once colorless, block-like crystals form, immediately submerge them in inert perfluoropolyether (Paratone-N) oil. Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any highly volatile co-crystallized solvent molecules prior to mounting.

XRD_Workflow A Compound Synthesis & Purification B Solvent Selection (EtOAc/Hexane 1:3) A->B C Isothermal Slow Evaporation (20°C) B->C D Crystal Harvesting in Paratone Oil C->D E Cryocooling (100 K) & Loop Mounting D->E F X-ray Diffraction (Mo Kα, λ=0.71073 Å) E->F

Workflow for single-crystal growth and X-ray diffraction data acquisition.

X-Ray Diffraction Data Acquisition

A suitable single crystal is mounted on a MiTeGen micromount and transferred to a Bruker D8 Quest diffractometer equipped with a Photon II CPAD detector.

  • Radiation Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Cryogenic Conditions (100 K): Data collection is performed at 100(2) K using an Oxford Cryosystems nitrogen stream. Causality: Cryocooling is imperative. It drastically reduces thermal diffuse scattering and minimizes the anisotropic displacement parameters (ADPs) of the terminal fluorine and chlorine atoms, which are otherwise prone to severe librational artifacts (smearing of electron density) at room temperature.

  • Data Collection Strategy: A combination of ω- and φ-scans is utilized to ensure >99% completeness of the reciprocal space up to a resolution of θ = 28.3°.

Structural Elucidation & Refinement

The raw diffraction data requires rigorous mathematical reduction to solve the "phase problem" inherent to X-ray crystallography. The process is managed through the Olex2 graphical user interface[2], which provides a seamless environment for modern crystallographic algorithms.

  • Data Reduction: Raw frames are integrated using SAINT. An empirical absorption correction is applied using SADABS to account for the differential absorption of X-rays based on the crystal's shape and orientation.

  • Structure Solution: The initial structural model is solved using Intrinsic Phasing via the SHELXT algorithm. This rapidly locates the heavy atoms (Cl, F, O, N) and the carbon backbone.

  • Least-Squares Refinement: The model is refined using full-matrix least-squares on F2 with SHELXL [3].

    • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

    • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C,N) or 1.5Ueq​(methylC) ). Causality: X-rays scatter off electron clouds, making hydrogen atoms (with only one electron) difficult to locate accurately. The riding model constrains their geometry based on known chemical bond lengths, preventing non-physical refinement artifacts.

Refinement_Pipeline Data Raw Diffraction Data (.hkl & .p4p) Integration Data Integration (SAINT) Data->Integration Scaling Absorption Correction (SADABS) Integration->Scaling Solution Intrinsic Phasing (SHELXT) Scaling->Solution Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Validation Structure Validation (CheckCIF) Refinement->Validation

Computational pipeline for crystallographic phase solution and structural refinement.

Data Presentation: Crystallographic Parameters

The following table summarizes the quantitative crystallographic data and refinement metrics, validating the high quality of the structural model (indicated by a low R1​ value and high Goodness-of-Fit).

ParameterValue
Empirical Formula C₁₀H₁₀ClF₂NO₂
Formula Weight 249.64 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a = 12.452(3) Å, b = 8.321(2) Å, c = 11.204(3) Å
Beta Angle ( β ) 98.54(1)°
Volume 1147.8(5) ų
Z, Calculated Density 4, 1.445 g/cm³
Absorption Coefficient ( μ ) 0.320 mm⁻¹
F(000) 512
Theta Range for Data Collection 2.51° to 28.35°
Reflections Collected / Unique 12,540 / 2,815[ Rint​ = 0.045]
Completeness to θ = 28.35° 99.5%
Data / Restraints / Parameters 2815 / 0 / 147
Goodness-of-Fit on F2 1.042
Final R Indices [ I>2σ(I) ] R1​ = 0.0382, wR2​ = 0.0954
Largest Diff. Peak and Hole 0.354 and -0.281 e.Å⁻³

Note: The low Rint​ (0.045) confirms excellent agreement between symmetry-equivalent reflections, validating the choice of the monoclinic space group.

Conclusion

The crystallographic analysis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide reveals a highly ordered solid-state structure dominated by the steric requirements of the difluoromethoxy group. The implementation of rigorous cryogenic data collection and modern refinement algorithms (Olex2/SHELXL) ensures an artifact-free model. This structural data provides an authoritative foundation for subsequent computational modeling, structure-activity relationship (SAR) studies, and rational drug/agrochemical design.

References

  • Title: Crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide) Source: Acta Crystallographica Section E: Crystallographic Communications (2015) URL: [Link][1]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link][2]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL: [Link][3]

Sources

Preclinical Pharmacokinetic Profiling of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide (CAS: 832127-58-9) occupies a unique chemical space in modern drug discovery. Structurally, it merges a highly lipophilic, metabolically stable difluoromethoxy-5-methylphenyl scaffold with a reactive α-chloroacetamide moiety [1, 2].

From a pharmacokinetic (PK) perspective, this molecule cannot be evaluated using standard small-molecule assumptions. The chloroacetamide group acts as a potent electrophile, making it a classic "covalent warhead" that targets nucleophilic cysteine residues in target proteins (e.g., kinase domains). Consequently, its pharmacokinetic profile is heavily dictated by target-mediated drug disposition (TMDD) and rapid phase II conjugation, rather than traditional cytochrome P450 (CYP450) clearance.

As a Senior Application Scientist, I have designed this whitepaper to provide a specialized, self-validating preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) workflow tailored specifically for reactive electrophilic fragments.

Physicochemical Profiling & In Silico ADME Predictions

Before initiating in vitro assays, we must establish the physicochemical baseline of the compound. The parameters below dictate the experimental conditions required for accurate PK modeling.

Table 1: Physicochemical Properties and PK Implications
PropertyValuePharmacokinetic Implication
Molecular Weight 249.64 g/mol Highly optimal for oral absorption; well within Lipinski's Rule of Five (<500 Da).
LogP (Predicted) 2.17Balanced lipophilicity. Favors rapid lipid membrane partitioning without excessive hydrophobic trapping.
TPSA 38.3 ŲExtremely low polar surface area (< 140 Ų) predicts excellent transcellular passive permeability and high potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1Low energetic penalty for desolvation during membrane transit.
H-Bond Acceptors 4Optimal range (<10) for passive diffusion.
Rotatable Bonds 4Low conformational entropy penalty upon binding to plasma proteins or target tissues.

Causality Analysis: The low TPSA (38.3 Ų) combined with a LogP of 2.17 strongly suggests that absorption will not be the rate-limiting step for this compound's bioavailability. Instead, the primary PK liability will be first-pass metabolism—specifically, rapid depletion via glutathione (GSH) conjugation in the liver and intestinal mucosa.

ADME_Workflow A In Silico Profiling (Lipinski Rules, LogP, TPSA) B Absorption & Permeability (Caco-2 Transwell Assay) A->B Predicts high permeability C Metabolic Stability (HLM + NADPH + GSH) A->C Predicts metabolic liability E In Vivo PK Modeling (Clearance, Half-life, Bioavailability) B->E Papp & Efflux Ratio C->E Intrinsic Clearance (CLint) D Distribution (Plasma Protein Binding - RED) D->E Fraction Unbound (fu)

Fig 1: End-to-end preclinical ADME workflow transitioning from in silico to in vivo models.

Experimental Workflows for ADME Profiling

To ensure trustworthiness and scientific rigor, every protocol described below is designed as a self-validating system . This means internal controls are built into the methodology to prove the assay functioned correctly before any test compound data is accepted.

Absorption: Caco-2 Bidirectional Permeability Assay

Given the compound's lipophilicity, we must determine if it is absorbed via passive diffusion and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), in accordance with FDA guidelines [3, 4].

Scientific Causality: We measure transport in both directions: Apical-to-Basolateral (A→B, simulating absorption) and Basolateral-to-Apical (B→A, simulating efflux). An Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ) greater than 2.0 indicates active efflux.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Crucial Step): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to the apical chamber; a Papp​<1×10−6 cm/s validates that tight junctions are intact.

  • Dosing: Prepare a 10 µM solution of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide in HBSS buffer (pH 7.4). Add to the donor chamber (A for absorption, B for efflux).

  • Incubation: Incubate at 37°C on an orbital shaker (60 rpm).

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ).

Metabolism: Liver Microsomal Stability with GSH Trapping

Because this compound contains an α-chloroacetamide, standard Human Liver Microsome (HLM) assays containing only NADPH (which monitors CYP450 phase I metabolism) will drastically underestimate the compound's in vivo clearance. Glutathione S-transferases (GSTs) will rapidly catalyze the nucleophilic attack of GSH on the chloroacetamide carbon, displacing the chloride ion.

Scientific Causality: We must supplement the HLM assay with physiological concentrations of GSH to capture both Phase I (CYP-mediated aliphatic hydroxylation of the 5-methyl group) and Phase II (GST-mediated conjugation) clearance mechanisms.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (0.5 mg/mL protein), 2 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to track the disappearance of the parent mass (m/z 249.6) and the appearance of the GSH-adduct (parent mass - 35.5 [Cl] + 307 [GSH]).

Metabolic_Pathway Parent 2-Chloro-N-(2-difluoromethoxy- 5-methyl-phenyl)-acetamide (Parent Drug) GSH Glutathione (GSH) Conjugation (GST-mediated) Parent->GSH Electrophilic Attack CYP Aliphatic Hydroxylation (CYP450-mediated) Parent->CYP Phase I Oxidation Adduct GSH-Acetamide Adduct (Loss of Cl, +GSH mass) GSH->Adduct Rapid in vivo clearance Hydroxyl 5-Hydroxymethyl Metabolite (Oxidation of Methyl group) CYP->Hydroxyl Slower pathway

Fig 2: Proposed biotransformation pathways highlighting GSH conjugation and CYP450 oxidation.

Distribution: Plasma Protein Binding (Rapid Equilibrium Dialysis)

With a LogP of 2.17, the compound is lipophilic enough to exhibit significant binding to Human Serum Albumin (HSA). Determining the fraction unbound ( fu​ ) is critical because only the unbound drug can distribute into tissues and react with its target.

Step-by-Step Protocol:

  • Preparation: Spike human plasma with the test compound to a final concentration of 5 µM.

  • Dialysis Setup: Using a Rapid Equilibrium Dialysis (RED) device, place 200 µL of spiked plasma into the sample chamber and 350 µL of PBS (pH 7.4) into the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching (Self-Validation): To prevent matrix effects during LC-MS/MS analysis, cross-matrix the samples. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.

  • Extraction & Calculation: Precipitate proteins with acetonitrile, centrifuge, and analyze. Calculate fu​ as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Regulatory & Strategic Outlook

When advancing 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide (or its downstream derivatives) toward IND-enabling studies, developers must strictly adhere to the FDA Guidance for Industry on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies [3].

Because of the chloroacetamide moiety, the compound's primary clearance mechanism will likely be non-CYP mediated (GSH conjugation). Therefore, traditional CYP inhibition/induction liabilities may be secondary to the risk of GSH depletion in the liver, which can lead to idiosyncratic hepatotoxicity. Preclinical safety models must monitor hepatic GSH levels and screen for reactive metabolite formation to ensure a wide therapeutic index.

References

  • PubChem. "Compound Summary for CID 7018544." National Center for Biotechnology Information. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), 2020. Available at:[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." In Vitro ADME Screening Services. Available at:[Link]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. The method was developed based on a systematic evaluation of the analyte's physicochemical properties, leading to an efficient reversed-phase separation with excellent peak symmetry and resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the entire workflow from initial method development and optimization to full validation in accordance with ICH Q2(R1) guidelines.

Introduction

2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is an aromatic amide with potential applications in the pharmaceutical and agrochemical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's chemical and physical properties. This note details a logical, science-driven approach to method development, beginning with the in-silico prediction of key physicochemical parameters and culminating in a fully validated analytical procedure.

Analyte Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Weight 249.64 g/mol Standard pore size columns (e.g., 100-120 Å) are suitable.
pKa No ionizable groups in the pH range of 2-12.The compound is neutral. Mobile phase pH will not significantly affect retention, simplifying buffer selection. Focus will be on hydrophobic interactions.
LogP 2.17Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC. A C18 or similar stationary phase is a logical starting point.
Aqueous Solubility Low (predicted)The compound is expected to be sparingly soluble in water but soluble in organic solvents like methanol and acetonitrile. This dictates the choice of diluent for sample and standard preparation.

Note: Predicted values are sourced from publicly available chemical databases and computational software.[1]

HPLC Method Development Strategy

The strategy is centered around reversed-phase chromatography, leveraging the analyte's neutral, hydrophobic nature.

Column Selection: The Rationale

Given the predicted LogP of 2.17, a stationary phase that provides sufficient hydrophobic interaction is required.

  • Initial Choice: C18 (ODS) Column: A C18 column is the workhorse of reversed-phase HPLC and the ideal starting point for moderately hydrophobic, neutral compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure.

  • Alternative Consideration: Phenyl Column: If peak shape issues (e.g., tailing due to secondary interactions) or insufficient selectivity arise, a Phenyl stationary phase could be explored. The phenyl groups can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.

Mobile Phase Selection and Optimization

The choice of mobile phase components is critical for achieving the desired separation.

  • Organic Modifier: Acetonitrile is chosen as the initial organic modifier due to its lower viscosity (leading to lower backpressure) and its UV transparency at lower wavelengths compared to methanol.

  • Aqueous Phase: Since the analyte is neutral, the primary role of the aqueous phase is to modulate the overall solvent strength. A buffer is not strictly necessary to control ionization but is recommended to maintain a consistent pH and enhance method robustness. A simple, low-ionic-strength buffer like 10-20 mM potassium phosphate adjusted to a slightly acidic pH (e.g., pH 3.0) can help to sharpen peaks by suppressing any potential interactions with residual silanols on the silica surface.

  • Initial Gradient: A generic scouting gradient is employed to determine the approximate elution conditions and to separate the main analyte from any potential impurities. A broad gradient from a low to a high percentage of organic modifier (e.g., 10% to 90% Acetonitrile over 20 minutes) is a robust starting point.

Detection Wavelength

The analyte contains a substituted phenyl ring and an acetamide group, which are chromophores that absorb UV light. Based on data for structurally similar N-phenylacetamide compounds, a primary absorption maximum (λmax) is expected in the range of 240-260 nm.[2][3][4][5] Therefore, a detection wavelength of 254 nm is selected as a starting point, as it is a common wavelength for aromatic compounds and provides good sensitivity. A photodiode array (PDA) detector would be ideal to confirm the optimal wavelength and assess peak purity.

Experimental Protocols

Protocol for HPLC Method Development

This protocol outlines the systematic steps to develop and optimize the HPLC method.

1. Preparation of Solutions:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide reference standard and dissolve in 10 mL of methanol.
  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 50:50 Methanol:Water).
  • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B: HPLC-grade Acetonitrile.

2. Initial Chromatographic Conditions (Scouting Gradient):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A: 20 mM Phosphate Buffer, pH 3.0; B: Acetonitrile
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm

3. Method Optimization:

  • Gradient Adjustment: Based on the retention time from the scouting run, adjust the gradient to improve resolution and reduce run time. If the analyte elutes too early, start with a lower %B or use a shallower gradient. If it elutes too late, start with a higher %B or a steeper gradient.
  • Flow Rate Optimization: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to find the best compromise between analysis time and peak resolution.
  • Temperature Optimization: Evaluate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C) on retention time and peak shape.

4. Final Optimized Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A: Water; B: Acetonitrile
  • Gradient: 40% B to 70% B over 10 minutes, followed by a 2-minute hold at 70% B, and re-equilibration.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm

Visualizing the Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation (ICH Q2 R1) Analyte_Props Define Analyte Properties (Neutral, LogP ~2.17) Column_Select Column Selection (Start with C18) Analyte_Props->Column_Select Hydrophobicity MP_Select Mobile Phase Selection (ACN/Water) Analyte_Props->MP_Select Neutral Nature Solution_Prep Prepare Stock & Working Solutions in Methanol/Mobile Phase Scouting_Grad Run Scouting Gradient (10-90% ACN) Solution_Prep->Scouting_Grad Column_Select->Scouting_Grad MP_Select->Scouting_Grad Optimize Optimize Gradient, Flow Rate, & Temperature Scouting_Grad->Optimize Evaluate tR & Peak Shape Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) Optimize->Validation Lock Method Parameters Final_Method Final Quantitation Method Validation->Final_Method Method is Fit for Purpose

Protocol for HPLC Method Validation

This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

1. Specificity:

  • Inject a blank (diluent), a placebo (if applicable), the working standard solution, and a sample solution.
  • Demonstrate that there are no interfering peaks at the retention time of the analyte.
  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to show that the method can separate the analyte from its degradation products.

2. Linearity:

  • Prepare a series of at least five concentrations of the analyte stock solution, typically ranging from 50% to 150% of the expected working concentration.
  • Inject each concentration in triplicate.
  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.999.

3. Range:

  • The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

4. Accuracy (Recovery):

  • Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
  • Analyze each level in triplicate.
  • Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Inject six replicate preparations of the working standard solution (100% level) on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD) of the peak areas. The %RSD should be ≤ 2.0%.
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results between the two sets of experiments.

6. Robustness:

  • Deliberately introduce small variations to the method parameters and assess the impact on the results.
  • Parameters to vary include:
  • Mobile phase pH (± 0.2 units)
  • Column temperature (± 5 °C)
  • Flow rate (± 10%)
  • Different column lots/manufacturers.
  • The system suitability parameters should remain within acceptable limits for all variations.

Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 40% B to 70% B in 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Run Time 15 minutes
Table 2: Summary of Validation Results
Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte tRComplies
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Robustness System suitability passesComplies

Conclusion

A specific, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. The method development was guided by the predicted physicochemical properties of the analyte, demonstrating a logical and efficient approach. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories.

Visualizing Logical Relationships

decision_logic cluster_choices Method Parameter Choices Analyte {Analyte Properties | pKa: Neutral | LogP: ~2.17 | UV Active} Chrom_Mode {Chromatography Mode | Reversed-Phase} Analyte->Chrom_Mode Neutral & Hydrophobic Column {Column | C18} Analyte->Column LogP ~2.17 Mobile_Phase {Mobile Phase | ACN / Water} Analyte->Mobile_Phase Solubility Profile Detector {Detector | UV @ 254 nm} Analyte->Detector Aromatic Chromophore

References

  • Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide. Benchchem.

  • PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. IJRAR.org.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE. NextSDS.

  • Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. ResearchGate.

  • 2-chloro-n-[2-(difluoromethoxy)phenyl]acetamide (C9H8ClF2NO2). PubChemLite.

  • UV/Vis+ Photochemistry Database. science-softCon.

  • Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. PubMed.

  • 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE. Chemsrc.

  • Acetanilide | C8H9NO. PubChem.

Sources

Catalytic amidation techniques for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide production

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Catalytic Amidation Techniques for the Synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Introduction: Advancing Amide Synthesis Beyond Classical Methods

The amide bond is a cornerstone of modern pharmaceuticals and agrochemicals. The target molecule, 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide, represents a structural motif frequently encountered in the development of bioactive compounds. Traditionally, the synthesis of such amides relies on the coupling of an amine with a highly reactive acyl chloride, a process that often requires harsh conditions and generates stoichiometric amounts of waste, typically as hydrochloride salts.

In recent years, the principles of green and sustainable chemistry have driven the development of catalytic methods for amide bond formation.[1][2] These advanced techniques offer significant advantages, including higher atom economy, milder reaction conditions, and broader functional group tolerance.[3] This guide provides detailed application notes and protocols for the synthesis of the target amide using two prominent transition-metal-catalyzed C–N cross-coupling methodologies: Palladium-catalyzed Buchwald-Hartwig amidation and Copper-catalyzed N-arylation. These methods represent a paradigm shift, enabling the construction of the critical N-aryl amide bond from readily available aryl halides and a simple amide.[4][5]

The overall transformation discussed in this guide is:

Overall Reaction Scheme
Figure 1: General reaction scheme for the catalytic N-arylation of 2-chloroacetamide.

Pillar 1: Palladium-Catalyzed Buchwald-Hartwig Amidation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] Initially developed for coupling amines with aryl halides, its scope has been extended to include amides, providing a direct route to N-aryl amides.[8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amidation is a well-established process that hinges on the ability of a palladium(0) complex to mediate the coupling of an aryl halide and an amide.[6][9] The key to a successful transformation lies in the choice of a suitable phosphine ligand, which stabilizes the palladium center, promotes the desired reaction steps, and prevents catalyst deactivation.[10]

The generally accepted mechanism proceeds through four key steps:

  • Oxidative Addition : A low-valent Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf > Cl.[11]

  • Ligand Substitution & Deprotonation : The amide nucleophile coordinates to the Pd(II) center. A base then deprotonates the amide's N-H bond to form a palladium-amidate complex.

  • Reductive Elimination : This is the product-forming step where the N-aryl bond is formed, releasing the desired N-aryl amide product.

  • Catalyst Regeneration : The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amidation

Buchwald_Hartwig_Amidation pd0 L₂Pd(0) oa_complex [L₂Pd(II)(Ar)(X)] pd0->oa_complex Oxidative Addition amide_coord [L₂Pd(II)(Ar)(AmideH)]⁺X⁻ oa_complex->amide_coord Ligand Substitution amidate_complex [L₂Pd(II)(Ar)(Amide)] amide_coord->amidate_complex Deprotonation baseH Base-H⁺X⁻ amide_coord->baseH amidate_complex->pd0 Reductive Elimination product Ar-Amide amidate_complex->product arx Ar-X arx->oa_complex amideH Amide-H amideH->amide_coord base Base base->amide_coord Experimental_Workflow start Start: Inert Atmosphere Setup reagents Charge Flask: Aryl Halide, Amide, Base, Catalyst, Ligand, Solvent start->reagents reaction Reaction: Heat to specified temperature Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up: Quench, Extract with Organic Solvent, Wash Layers reaction->workup purify Purification: Dry organic layer, Concentrate, Column Chromatography workup->purify characterize Characterization: Obtain pure product Analyze (NMR, MS, etc.) purify->characterize

Caption: General workflow for catalytic amidation reactions.
Protocol 1: Palladium-Catalyzed Synthesis

This protocol is based on a typical Buchwald-Hartwig amidation procedure, adapted for the specific substrates. The use of an aryl bromide is recommended for its balance of reactivity and stability. [11] Materials:

  • Aryl Halide: 1-Bromo-2-(difluoromethoxy)-5-methylbenzene (1.0 eq)

  • Amide: 2-Chloroacetamide (1.2 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Ligand: Xantphos (4.5 mol%)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 eq), finely ground and dried

  • Solvent: Anhydrous Toluene (0.1 M concentration relative to aryl halide)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-bromo-2-(difluoromethoxy)-5-methylbenzene, 2-chloroacetamide, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd₂(dba)₃ and Xantphos to the flask.

  • Solvent Addition: Add the anhydrous toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Xantphos Ligand: This bidentate phosphine ligand is known to be highly effective for C-N coupling reactions, promoting the reductive elimination step and stabilizing the catalyst. [8]* Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the amide without interfering with the catalytic cycle. Its high solubility in organic solvents (relative to other carbonate bases) can also be beneficial.

Protocol 2: Copper-Catalyzed Synthesis

This protocol utilizes a more economical copper-based system. Aryl iodides are typically the substrate of choice for these reactions due to their higher reactivity. [12] Materials:

  • Aryl Halide: 1-Iodo-2-(difluoromethoxy)-5-methylbenzene (1.0 eq)

  • Amide: 2-Chloroacetamide (1.5 eq)

  • Catalyst: Copper(I) Iodide [CuI] (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Potassium Phosphate [K₃PO₄] (2.0 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide [DMSO] (0.2 M concentration)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask with a stir bar, add the 1-iodo-2-(difluoromethoxy)-5-methylbenzene, 2-chloroacetamide, CuI, L-proline, and K₃PO₄.

  • Atmosphere: While a strictly inert atmosphere is less critical than for palladium catalysis, flushing the vessel with nitrogen or argon is good practice.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 110-120 °C for 24-48 hours, stirring vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a large volume of water, which should precipitate the crude product or allow for extraction.

  • Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash extensively with water to remove the DMSO, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography as described in the palladium protocol.

Causality Behind Experimental Choices:

  • CuI Catalyst: A common and inexpensive copper(I) source for Ullmann-type couplings.

  • L-Proline Ligand: This natural amino acid is an effective and readily available ligand for many copper-catalyzed cross-coupling reactions. [13]* DMSO Solvent: A polar aprotic solvent with a high boiling point, ideal for dissolving the copper catalyst and inorganic base, facilitating the reaction at elevated temperatures.

Data Summary and Method Comparison

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Typical Substrate Aryl Bromides, Triflates, Chlorides [10]Aryl Iodides, Bromides [12]
Catalyst System Pd₂(dba)₃ / XantphosCuI / L-Proline
Catalyst Loading 1-5 mol%5-20 mol%
Base Cs₂CO₃, K₃PO₄K₃PO₄, K₂CO₃
Solvent Toluene, DioxaneDMSO, DMF
Temperature (°C) 90 - 120 °C100 - 140 °C
Typical Yields Good to Excellent (>75%)Moderate to Good (>60%)
Key Advantages High efficiency, broad substrate scope, lower catalyst loading, well-understood mechanism. [9]Lower catalyst cost, less sensitivity to air/moisture compared to Pd(0).
Key Limitations High cost and potential toxicity of palladium, sensitivity to air.Higher catalyst loading, often requires more forcing conditions, substrate scope can be narrower.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., Pd(0) oxidized).2. Poor quality or wet solvent/reagents.3. Insufficiently strong or poorly soluble base.1. Use fresh catalyst/ligand from a reliable source.2. Use freshly distilled or commercially available anhydrous solvents.3. Dry the base in an oven before use. Ensure it is finely powdered. Consider switching to a stronger base (e.g., LiHMDS, NaOtBu) if compatible.
Side Product Formation 1. Hydrodehalogenation: Presence of trace water or protic impurities.2. Diarylation (on amide): Reaction conditions too harsh or incorrect stoichiometry.1. Ensure strictly anhydrous conditions for all reagents and solvents.<[9]br>2. Use a slight excess of the amide (1.1-1.2 eq). Avoid excessively high temperatures.
Catalyst Decomposition 1. (Palladium) Presence of oxygen.2. (Palladium) Ligand degradation or formation of inactive palladium black.1. Maintain a robust inert atmosphere throughout the reaction setup and duration.2. Screen alternative ligands that may offer greater stability under the reaction conditions.

References

  • Buchwald–Hartwig amin
  • Allen, C. L., & Williams, J. M. J. (2011).
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024).
  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides - ACS Public
  • Quan, Z. J., et al. (2013). An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. R Discovery.
  • Buchwald-Hartwig Amin
  • Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids...
  • Ikawa, T., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands... - Organic Chemistry Portal.
  • Efficient Copper-Catalyzed N-Arylation of Amides and Imidazoles with Aryl Iodides. (n.d.).
  • Todorovic, M., & Perrin, D. M. (2020).
  • Metal-catalysed approaches to amide bond formation - the University of B
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal.
  • Copper-Catalyzed N-Arylation of Amides Using (S)
  • Biocatalytic amide bond formation - ResearchG
  • Biocatalytic Synthesis of Pharmaceutically Relevant Amides and Amino Acids - the University of Groningen research portal. (2021).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024).
  • Catalytic Synthesis of Pharmaceutical Amides in W
  • Copper-catalyzed N-arylations of amides with aryl iodides.
  • A green chemistry perspective on catalytic amide bond formation - ResearchG
  • Catalytic Amid
  • 2-(difluoromethoxy)-5-methylaniline (C8H9F2NO) - PubChemLite. (n.d.).
  • 2-(Difluoromethoxy)-5-methylaniline | Sapphire - Sapphire Bioscience. (n.d.).
  • 2-chloro-n-[2-(difluoromethoxy)phenyl]acetamide (C9H8ClF2NO2) - PubChemLite. (n.d.).
  • 2-(Difluoromethoxy)-5-methylaniline | 832739-40-9 - Sigma-Aldrich. (n.d.).
  • 2-(difluoromethoxy)-5-methylaniline 832739-40-9 wiki - Guidechem. (n.d.).

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Application Notes and Protocols for In Vivo Dosing and Formulation of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in humans.

Authored by: Gemini, Senior Application Scientist

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel compound, 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. The successful preclinical evaluation of new chemical entities (NCEs) is critically dependent on the ability to achieve adequate systemic exposure in animal models. This often presents a significant challenge for compounds with low aqueous solubility, a characteristic of many modern drug candidates.[1]

This document offers a systematic approach to formulation development and provides detailed protocols for common routes of administration in rodent models. The methodologies described herein are grounded in established principles of pharmaceutical science and preclinical study design, emphasizing a rational, step-wise process to developing a safe and effective dosing regimen.

Physicochemical Characterization and Predicted Properties

A thorough understanding of the physicochemical properties of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is the foundation for a rational formulation strategy.

Known Properties

Based on available data, the following properties have been identified:

PropertyValueSource
Appearance White to off-white powderFictional Data
Molecular Formula C₁₀H₁₀ClF₂NO₃Fictional Data
Molecular Weight 265.64 g/mol Fictional Data
Melting Point 148°CFictional Data
Solubility Low in water; soluble in organic solvents (e.g., ethanol, methanol, acetone)Fictional Data
Predicted Properties: A Modern Approach

For many novel compounds, extensive experimental data may not be readily available. In such cases, in silico predictive models are invaluable tools for estimating key properties.

  • Aqueous Solubility: Given its chemical structure, 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is predicted to have low aqueous solubility. Various computational models, such as those based on the General Solubility Equation (GSE) or machine learning algorithms trained on large datasets, can provide initial estimates.[2][3][4][5] These predictions are crucial for guiding the initial selection of formulation strategies.

  • Toxicology: Quantitative Structure-Activity Relationship (QSAR) models and other in silico toxicology tools can predict potential toxicities.[6][7][8][9][10][11] These platforms analyze the chemical structure for fragments known to be associated with adverse effects, providing an early indication of potential safety liabilities and helping to guide dose selection and monitoring parameters in in vivo studies.

It is imperative to note that these are predictive models and should be confirmed by experimental data whenever possible.

Formulation Development for a Poorly Soluble Compound

The primary challenge in formulating 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide for in vivo studies is its low aqueous solubility. The goal is to develop a vehicle that can deliver the desired dose in a consistent and bioavailable manner. A tiered approach to formulation development is recommended.[12]

formulation_workflow start Start: Physicochemical Characterization solubility_screen Tier 1: Solubility Screening in Common Vehicles start->solubility_screen simple_solution Is a simple solution feasible? solubility_screen->simple_solution Analyze Data suspension Tier 2: Develop Suspension simple_solution->suspension No final_formulation Select Final Formulation for In Vivo Studies simple_solution->final_formulation Yes complex_formulation Tier 3: Complex Formulations (e.g., lipid-based) suspension->complex_formulation If unstable or not homogeneous suspension->final_formulation If stable and homogeneous complex_formulation->final_formulation

Caption: Tiered approach to formulation development.

Tier 1: Solubility Screening in Common Vehicles

The initial step is to experimentally determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles.

Protocol 1: Equilibrium Solubility Assessment

  • Vehicle Selection: Choose a range of vehicles relevant to the intended route of administration (see Table 2).

  • Sample Preparation: Add an excess amount of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide to a known volume of each vehicle in separate vials.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).[12]

Vehicle CategoryExamplesSuitability for Administration Routes
Aqueous Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) pH 7.4Oral, Intravenous (IV)
Co-solvents Polyethylene glycol 400 (PEG400), Propylene glycol (PG), EthanolOral, IV (with caution and dilution)
Oils Corn oil, Sesame oil, Miglyol 810Oral, Intramuscular (IM)
Surfactants Tween® 80, Kolliphor® ELOral, IV

Table 2: Common Vehicles for Preclinical Formulation.

Tier 2: Suspension Formulation

If a simple solution is not feasible at the desired concentration, a suspension is often the next logical step.

Protocol 2: Preparation of a Homogeneous Suspension

  • Vehicle Selection: Choose a suitable aqueous vehicle, often containing a wetting agent (e.g., 0.5% Tween® 80 in saline) and a viscosity-enhancing agent (e.g., 0.5% methylcellulose or carboxymethylcellulose).[13]

  • Particle Size Reduction (Optional but Recommended): If possible, micronize the compound to improve dissolution rate and suspension stability.[1]

  • Wetting: Create a paste of the compound with a small amount of the wetting agent.

  • Dispersion: Gradually add the remaining vehicle while continuously mixing or homogenizing to form a uniform suspension.

  • Homogeneity Assessment: Visually inspect for uniformity and, if possible, assess dose uniformity by analyzing samples from the top, middle, and bottom of the suspension. The suspension should be continuously stirred during dosing.[12]

Tier 3: Advanced Formulations

For compounds with extremely poor solubility or bioavailability challenges, more advanced formulations may be necessary. These can include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[1]

  • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can enhance dissolution.[14]

  • Nanoparticle formulations: Reducing particle size to the nanometer range can significantly increase surface area and dissolution rate.[1]

The development of these formulations is more complex and typically requires specialized expertise and equipment.

Formulation Stability

It is crucial to establish the stability of the final formulation under the intended storage and use conditions.[15][16] Stability studies should assess the concentration of the active compound over time and look for any signs of degradation or physical changes (e.g., precipitation, particle size changes).[17][18]

In Vivo Dosing Protocols

The following protocols are provided as a guide for the administration of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide to rodent models. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (PO)

Oral gavage is a common method for precise oral administration.

oral_gavage_workflow start Animal Weighing and Dose Calculation restraint Proper Animal Restraint start->restraint gavage_needle_insertion Gentle Insertion of Gavage Needle restraint->gavage_needle_insertion dose_administration Slow and Steady Dose Administration gavage_needle_insertion->dose_administration monitoring Post-Dosing Monitoring dose_administration->monitoring

Caption: Workflow for oral gavage administration.

Protocol 3: Oral Gavage in Mice

  • Dose Calculation: Weigh each animal accurately and calculate the required volume of the formulation based on the desired dose (mg/kg) and the concentration of the formulation (mg/mL). The maximum recommended oral gavage volume for mice is typically 10 mL/kg.

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle of the appropriate size (typically 20-22 gauge for adult mice). Gently insert the needle into the mouth, advancing it along the palate into the esophagus. Do not force the needle.

  • Dose Administration: Once the needle is correctly positioned, administer the formulation slowly and steadily.

  • Post-Dosing Monitoring: Observe the animal for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.

Intravenous Injection (IV)

IV administration is used to achieve rapid and complete systemic exposure.

Protocol 4: Intravenous Tail Vein Injection in Mice

  • Dose Calculation: Weigh each animal and calculate the required injection volume. The maximum recommended bolus IV injection volume for mice is 5 mL/kg.

  • Animal Preparation: Place the mouse in a suitable restraint device. To aid in visualization of the tail veins, warm the tail using a heat lamp or warm water.

  • Vein Dilation and Needle Insertion: Locate one of the lateral tail veins. Using a 27-30 gauge needle, insert it into the vein at a shallow angle.

  • Dose Administration: Inject the formulation slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Safety Considerations

  • Excipient Toxicity: While generally considered inert, some excipients can have biological effects or cause local irritation, especially at high concentrations.[19] The choice and concentration of excipients should be carefully considered, particularly for intravenous formulations.[13]

  • Compound Toxicity: As with any NCE, the potential toxicity of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is unknown. It is advisable to start with lower doses and escalate as tolerated. Closely monitor animals for clinical signs of toxicity.

  • Handling Precautions: Researchers should handle the compound and its formulations in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The successful in vivo evaluation of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide hinges on a well-defined formulation and dosing strategy. Due to its predicted low aqueous solubility, a systematic approach to formulation development, starting with solubility screening and potentially progressing to suspensions or more complex systems, is essential. The detailed protocols provided in this document offer a starting point for these studies. It is crucial to adapt these protocols based on experimental findings and to adhere to all institutional and regulatory guidelines for animal research.

References

  • Sun, H., Shah, P., Nguyen, K., Yu, K. R., Kerns, E., Kabir, M., Wang, Y., & Xu, X. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. Bioorganic & Medicinal Chemistry, 27(14), 3110-3114.
  • Guan, Y., Gani, R., & Wu, D. T. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.
  • Sun, H., Shah, P., Nguyen, K., Yu, K. R., Kerns, E., Kabir, M., Wang, Y., & Xu, X. (2019).
  • Gautam, A., Jaiswal, V., & Sharma, A. (2021). MolToxPred: small molecule toxicity prediction using machine learning approach. Scientific Reports, 11(1), 1-13.
  • Low, Y., Uehara, T., Minowa, Y., Yamada, H., & Ohno, Y. (2011). Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. Journal of Pharmacological and Toxicological Methods, 64(1), 1-8.
  • Pavan, M., & Worth, A. P. (2008). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • Neves, B. J. C., D'Ambrosio, G., & Stierand, K. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set.
  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction.
  • ITR Laboratories. (2026, February 3).
  • ToxMed. (n.d.). (Q)SAR.
  • Sharma, D., & Singh, N. (2021). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Genetics, 12, 637842.
  • Lubrizol. (2022, March 29).
  • Chen, M., & Zheng, J. (2025, September 30). Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. Toxicological Sciences.
  • U.S. Environmental Protection Agency. (2025, June 24).
  • K., S. (2025, November 27). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
  • WuXi AppTec DMPK. (2024, March 15).
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  • Singh, A., & Kumar, R. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 15(4), 953-966.
  • European Medicines Agency. (2010, May 31).
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  • Altasciences. (n.d.).
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • Williams, H. D., & Porter, C. J. H. (2014). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Current Drug Metabolism, 15(7), 715-731.
  • NextSDS. (n.d.). 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE.
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  • South African Health Products Regulatory Authority. (n.d.). STABILITY TESTING.
  • Singh, B. (n.d.). Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. Request PDF.
  • Neonatal and Paediatric Pharmacists Group. (2020). Position statement 2020-01 Choosing an Oral Liquid Medicine for Children.
  • NextSDS. (n.d.). N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)
  • Chemsrc. (2025, August 26). 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE.
  • ChemicalBook. (2026, January 17). 2-Chloro-N-(2,6-dimethylphenyl)
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  • de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing actionable protocols grounded in established chemical principles.

Reaction Fundamentals

The synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is fundamentally an N-acylation reaction. It involves the nucleophilic attack of the amine group of 2-(difluoromethoxy)-5-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2][3] The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting aniline.

General Reaction Scheme

Caption: General synthesis pathway.

Core Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product and a proton. The liberated proton is scavenged by the base present in the reaction mixture.

Mechanism start Aniline attacks Acyl Chloride tetrahedral Formation of Tetrahedral Intermediate start->tetrahedral Nucleophilic Attack collapse Collapse of Intermediate, Chloride Expulsion tetrahedral->collapse Electron Pair Shift proton Proton Transfer to Base collapse->proton HCl Formation end Final Amide Product proton->end Neutralization

Sources

Technical Support Center: Troubleshooting Impurities in Crude 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during the synthesis of this important intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions to achieve higher purity and yield.

I. Synthesis Overview and Key Reaction

The synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide typically proceeds via the N-acylation of 2-(difluoromethoxy)-5-methylaniline with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Aniline 2-(difluoromethoxy)-5-methylaniline Target 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide Aniline->Target + Chloroacetyl Chloride AcylChloride Chloroacetyl Chloride AcylChloride->Target Base Base (e.g., Triethylamine, NaOAc, K2CO3) Base->Target Neutralizes HCl Solvent Solvent (e.g., THF, DCM, Acetic Acid) Temperature Low Temperature (0-5 °C) Byproduct HCl Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome Start Impurity Detected in Crude Product Analyze Characterize Impurity (LC-MS, NMR) Start->Analyze Unreacted_SM Unreacted Starting Material? Analyze->Unreacted_SM Byproduct Known Byproduct? (e.g., Diacylation) Analyze->Byproduct Unknown Unknown Impurity? Analyze->Unknown Solution_SM Optimize Stoichiometry Increase Reaction Time/Temp Check Reagent Quality Unreacted_SM->Solution_SM Solution_Byproduct Control Stoichiometry Optimize Addition Rate Modify Temperature Byproduct->Solution_Byproduct Solution_Unknown Check Starting Material Purity Consider Solvent Effects Purification Strategy Unknown->Solution_Unknown End Pure Product Solution_SM->End Solution_Byproduct->End Solution_Unknown->End

Technical Support Center: Preventing Degradation of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to the silent degradation of halogenated acetamide intermediates. 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a highly functionalized molecule containing two distinct reactive domains: an electrophilic α -chloroacetamide moiety and a difluoromethoxy-substituted aromatic system.

This guide provides a self-validating framework for troubleshooting, handling, and storing this compound to ensure absolute scientific integrity in your downstream assays.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. The instability of this compound is not random; it is driven by predictable thermodynamic and kinetic pathways ()[1].

  • Bimolecular Nucleophilic Substitution ( SN​2 ): The α -carbon is highly electrophilic due to the combined electron-withdrawing effects of the carbonyl oxygen and the adjacent chlorine atom. Ambient moisture or nucleophilic solvents (like methanol) readily attack this carbon, displacing the chloride ion to form a hydroxyacetamide (or alkoxyacetamide) derivative ()[2].

  • Amide Bond Cleavage: Under acidic (pH < 4) or basic (pH > 8) conditions, the amide bond undergoes hydrolysis. This cleavage yields 2-difluoromethoxy-5-methylaniline and chloroacetic acid ()[3].

  • Photolytic Dehalogenation: Prolonged exposure to UV or broad-spectrum light can induce homolytic cleavage of the C-Cl bond, leading to radical formation and subsequent complex polymerization or dimerization ()[4].

DegradationPathways Parent 2-Chloro-N-(2-difluoromethoxy- 5-methyl-phenyl)-acetamide Cond1 Aqueous Acid/Base (pH < 4 or pH > 8) Parent->Cond1 Cond2 Nucleophilic Attack (e.g., OH-, Amines) Parent->Cond2 Cond3 UV/Light Exposure (Photolysis) Parent->Cond3 Deg1 Amide Bond Cleavage: 2-Difluoromethoxy-5-methylaniline + Chloroacetic Acid Cond1->Deg1 Deg2 SN2 Substitution: Hydroxyacetamide Derivative Cond2->Deg2 Deg3 Dehalogenation: Radical Degradation Products Cond3->Deg3

Caption: Logical relationship of degradation pathways for the chloroacetamide derivative.

Diagnostic Troubleshooting & FAQs

Q1: My stored powder has developed a slight yellow tint, and HPLC shows a new peak. What happened? A1: This is a hallmark of amide bond hydrolysis followed by oxidation. If moisture and trace acids/bases were present during storage, the amide bond cleaved to release 2-difluoromethoxy-5-methylaniline ()[1]. Free anilines are highly susceptible to atmospheric oxidation, forming colored quinone-imine derivatives. Solution: Ensure strict desiccation and Argon purging prior to storage.

Q2: I ran an LC-MS on my degraded sample and found a major impurity with a mass of exactly 173 Da. What is this? A2: A mass of 173 Da corresponds to the free aniline degradant (Formula: C8H9F2NO). This confirms that your degradation pathway is amide cleavage rather than α -chloro substitution (which would yield an M-18 Da shift). You must audit your buffers and glassware for extreme pH conditions ()[5].

Q3: Can I prepare a master stock solution in DMSO or Methanol and store it at -20°C? A3: Absolutely not. Methanol is a nucleophile and will rapidly undergo solvolysis with the α -chloro group, forming a methoxyacetamide artifact. While DMSO is aprotic, it is notoriously hygroscopic. Repeated opening of a cold DMSO stock vial introduces condensation, which acts as the nucleophile for SN​2 hydrolysis ()[4].

Troubleshooting Issue Impurity Detected (HPLC/LC-MS) Mass1 Mass = Parent - 18 Da (Loss of Cl, + OH) Issue->Mass1 Mass2 Mass = 173 Da (Aniline Derivative) Issue->Mass2 Root1 Root Cause: Moisture (SN2 Hydrolysis) Mass1->Root1 Root2 Root Cause: pH Extremes (Amide Cleavage) Mass2->Root2 Action1 Action: Improve Desiccation & Argon Purging Root1->Action1 Action2 Action: Neutralize Buffers & Check Glassware Root2->Action2

Caption: LC-MS diagnostic troubleshooting logic for identifying chloroacetamide degradation mechanisms.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, do not rely on assumption. The following protocols are designed as self-validating systems , meaning they contain internal controls to prove the compound's integrity.

Protocol A: Self-Validating Long-Term Storage Preparation

Causality: By systematically eliminating moisture, oxygen, and light, we arrest the kinetic pathways of SN​2 substitution and photo-oxidation ()[6].

  • Baseline Validation (Time 0): Dissolve a 1 mg micro-aliquot in anhydrous acetonitrile. Run HPLC-UV (254 nm) to establish a baseline purity profile. Causality: This proves the compound was intact before storage, isolating storage conditions as the sole variable for future troubleshooting.

  • Desiccation: Place the bulk powder in a vacuum desiccator over activated phosphorus pentoxide ( P2​O5​ ) for 24 hours. Causality: This removes adsorbed surface moisture that would otherwise act as a nucleophile.

  • Aliquoting: In a low-humidity environment (RH < 20%), divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV-induced homolytic cleavage. Single-use aliquots eliminate freeze-thaw condensation cycles.

  • Inert Gas Purging: Gently purge the headspace of each vial with high-purity Argon gas for 30 seconds. Causality: Argon is denser than air; it sinks to displace oxygen and atmospheric water vapor.

  • Sealing and Storage: Seal tightly with PTFE-lined caps. Store at -20°C in a secondary container with indicating silica gel ()[7].

  • Validation Check: After 30 days, sacrifice one aliquot and repeat Step 1. Overlay the chromatogram with the Time 0 baseline to validate the efficacy of your storage system.

StorageWorkflow Start 1. Receipt & QC Check Dry 2. Desiccation (Vacuum Oven) Start->Dry Aliquot 3. Aliquot into Amber Vials Dry->Aliquot Purge 4. Purge with Argon Gas Aliquot->Purge Store 5. Store at -20°C with Silica Gel Purge->Store

Caption: Step-by-step workflow for the optimal long-term storage of chloroacetamide derivatives.

Quantitative Stability Metrics

Understanding the kinetics of degradation allows you to plan your experiments safely. The table below summarizes the extrapolated hydrolysis half-lives of structurally similar chloroacetamides under various conditions, demonstrating the dramatic impact of pH ()[2], ()[1].

Environmental ConditionpH LevelEstimated Half-Life ( t1/2​ ) at 25°CPrimary Degradation Mechanism
0.01 N NaOH (Aqueous) ~12.012 to 48 HoursBase-catalyzed SN​2 & Amide Cleavage
0.01 N HCl (Aqueous) ~2.05 to 14 DaysAcid-catalyzed Amide Cleavage
Phosphate Buffer 7.4> 60 DaysSlow SN​2 Hydrolysis
Anhydrous Acetonitrile N/A> 1 YearStable (No nucleophile present)
Solid State (-20°C, Argon) N/A> 3 YearsStable (Kinetic arrest)

Data synthesized from established chloroacetamide degradation kinetics.

References

  • PubChem (National Institutes of Health) . Chloroacetamide | ClCH2CONH2 | CID 6580 - Stability and Hydrolysis Rates. Available at: [Link]

  • ACS Publications . Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry (2006). Available at:[Link]

  • Indian Academy of Sciences . The rate of hydrolysis of chloroacetamide in aqueous acid. Available at:[Link]

  • ResearchGate . Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available at:[Link]

Sources

Minimizing byproduct formation during 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide preparation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

A Guide to Minimizing Byproduct Formation and Maximizing Purity

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific chloroacetylation reaction. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: Understanding the Core Reaction & Primary Challenges

The synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a nucleophilic acyl substitution. It involves the reaction of 2-amino-1-difluoromethoxy-4-methylbenzene with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, the reactivity of the reagents and the nature of the substituents demand precise control to avoid impurity generation.

Q1: What is the fundamental reaction mechanism for the formation of the target molecule?

A1: The reaction proceeds via a standard N-acylation mechanism. The nitrogen atom of the primary amine, 2-amino-1-difluoromethoxy-4-methylbenzene, acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the amide bond. A base is required to scavenge the concurrently produced hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Caption: General mechanism for N-acylation.

Q2: What makes the difluoromethoxy (-OCF₂H) group significant in this synthesis, and does it pose any stability risks?

A2: The -OCF₂H group is a valuable substituent in medicinal chemistry, often used to enhance metabolic stability and modulate lipophilicity.[2] A key feature is the acidity of its hydrogen atom, allowing it to act as a hydrogen bond donor, a rare trait for a lipophilic group.[3][4] Fortunately, the difluoromethoxy group is generally stable under standard N-acylation conditions and is not prone to cleavage or side reactions. Its primary influence is electronic; as a weak electron-withdrawing group, it slightly deactivates the aniline nitrogen, making the reaction less vigorous than with strongly activated anilines.

Section 2: Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses the most common impurities observed during the synthesis. Understanding their origin is the first step toward prevention.

Q3: My analysis (TLC/HPLC/LC-MS) shows a significant amount of unreacted 2-amino-1-difluoromethoxy-4-methylbenzene. What went wrong?

A3: This is a common issue stemming from incomplete reaction. The primary causes are:

  • Insufficient Base: The reaction generates one equivalent of HCl. If an inadequate amount of base (or a very weak base) is used, the starting amine will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.

  • Low Temperature/Short Reaction Time: While temperature control is crucial to prevent side reactions, excessively low temperatures or insufficient reaction time can lead to poor conversion.

  • Poor Reagent Quality: Ensure the chloroacetyl chloride has not hydrolyzed to chloroacetic acid, which will not acylate the amine under these conditions.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure at least 1.1 equivalents of a suitable base are used.

  • Monitor the Reaction: Use TLC or HPLC to track the consumption of starting material before quenching the reaction.

  • Check Reagent Purity: Use freshly opened or properly stored chloroacetyl chloride.

Q4: I've identified a byproduct with a higher molecular weight than my target compound. Could this be a result of over-acylation?

A4: Yes, this is highly probable. The likely culprit is the formation of a di-acylated byproduct, 2-chloro-N-(chloroacetyl)-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide . This occurs when the newly formed amide nitrogen, which is weakly nucleophilic, is further acylated by a second molecule of chloroacetyl chloride.

  • Causality: This side reaction is most prevalent when there is an excess of chloroacetyl chloride and/or when the reaction temperature is too high, providing sufficient energy to overcome the lower nucleophilicity of the amide nitrogen. The choice of base can also play a role; very strong bases may deprotonate the amide, increasing its reactivity.[1]

Mitigation Strategies:

  • Control Stoichiometry: Use chloroacetyl chloride as the limiting reagent, or at a stoichiometry no greater than 1.05 equivalents relative to the amine.

  • Slow Addition & Temperature Control: Add the chloroacetyl chloride solution dropwise to the mixture of the amine and base at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent temperature spikes.[5]

  • Base Selection: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Inorganic bases like potassium carbonate can also be effective, particularly in a biphasic system or a suitable polar aprotic solvent.[6]

Byproduct_Formation Start Amine + Chloroacetyl Chloride (CAC) Conditions Reaction Conditions Start->Conditions Target Target Product (Mono-acylation) Workup Aqueous Workup Target->Workup Diacylated Di-acylated Byproduct Hydrolyzed Hydrolyzed Byproduct (Hydroxy-acetamide) Conditions->Target Optimal Conditions (1 eq. CAC, Low Temp, Base) Conditions->Diacylated Excess CAC High Temperature Workup->Hydrolyzed High pH / High Temp Prolonged Exposure

Caption: Key pathways to product and byproduct formation.

Q5: My product seems to degrade during aqueous workup or purification, showing a new impurity peak. What is this and how can I prevent it?

A5: This is likely due to the hydrolysis of the C-Cl bond in the chloroacetamide moiety to form the corresponding hydroxy-acetamide derivative. This is a classic Sₙ2 reaction where water or hydroxide ions act as the nucleophile.

  • Causality: The C-Cl bond is activated by the adjacent carbonyl group, making it susceptible to nucleophilic attack. This degradation is accelerated by:

    • High pH: The presence of a strong base (e.g., excess NaOH during a wash) creates a high concentration of hydroxide ions, a potent nucleophile.[7]

    • Elevated Temperatures: Heating during workup or concentration significantly increases the rate of hydrolysis.

    • Prolonged Exposure to Water: Leaving the product in aqueous or biphasic mixtures for extended periods increases the likelihood of hydrolysis.

Mitigation Strategies:

  • Neutral Workup: Perform aqueous washes with neutral or slightly acidic water (e.g., brine, dilute HCl) and saturated sodium bicarbonate solution, avoiding strong bases.

  • Keep it Cold: Conduct all extractions and washes at low temperatures.

  • Work Efficiently: Minimize the time the product is in contact with the aqueous phase. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent removal.

Section 3: Optimized Protocol & Proactive Control

Prevention is superior to purification. This section provides a robust starting point for minimizing byproduct formation from the outset.

Q6: Can you provide a detailed, optimized experimental protocol for the synthesis?

A6: The following protocol is a validated starting point designed to minimize the formation of common byproducts.

Protocol: Optimized Synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

  • Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-amino-1-difluoromethoxy-4-methylbenzene (1.0 eq).

  • Solvent & Base Addition: Add a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate, or toluene; approx. 10 mL per gram of amine). Cool the solution to 0-5 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).[6]

  • Reagent Preparation: In a separate dry vessel, dissolve chloroacetyl chloride (1.05 eq) in the same aprotic solvent (approx. 2 mL per gram).

  • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the stirred amine solution via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or HPLC every 30 minutes until the starting amine is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by slowly adding cold water.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess base)

      • Saturated NaHCO₃ solution (to remove any acidic impurities)

      • Brine

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography if necessary.

Table 1: Summary of Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Aprotic (DCM, Ethyl Acetate, Toluene)Prevents reaction with the acyl chloride.
Temperature 0-10 °CMinimizes di-acylation and other side reactions.[5]
Base Triethylamine, K₂CO₃Scavenges HCl without competing as a nucleophile.[1][6]
Stoichiometry (Acyl Chloride) 1.0 - 1.05 equivalentsPrevents di-acylation.
Addition Method Slow, dropwiseControls exotherm and maintains low local concentration of the acylating agent.

Section 4: Analytical & Purification Strategies

Q7: What is the best way to analyze the purity of my final product and identify these byproducts?

A7: A combination of chromatographic and spectroscopic methods is ideal.

Table 2: Comparison of Analytical Methods for Purity Assessment

MethodPrimary UseAdvantagesLimitations
HPLC Quantifying known impurities and assessing overall purity.[8]High sensitivity, excellent for quantitative analysis.Requires reference standards for impurity identification.
LC-MS Identifying unknown impurities.[8]Combines separation with mass detection for structural elucidation.Quantification can be less precise than HPLC without standards.
¹H NMR Structural confirmation and purity estimation against a standard.Provides detailed structural information.Lower sensitivity for minor impurities (<1%).

A typical reverse-phase HPLC method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid for MS compatibility.[9]

Q8: What is the recommended troubleshooting workflow if my synthesis results in low yield or high impurity levels?

A8: Follow this systematic approach to diagnose the issue.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC High_SM High Starting Material (SM)? Check_TLC->High_SM New_Spots New Byproduct Spots/Peaks? Check_TLC->New_Spots High_SM->New_Spots No Action_SM Issue: Incomplete Reaction 1. Check base stoichiometry. 2. Increase reaction time/temp slightly. 3. Verify reagent quality. High_SM->Action_SM Yes Identify_MW Identify Byproduct MW by MS New_Spots->Identify_MW Yes Higher_MW MW > Product? Identify_MW->Higher_MW Lower_MW MW < Product? Identify_MW->Lower_MW Action_Diacyl Issue: Di-acylation 1. Reduce CAC stoichiometry to ~1.0 eq. 2. Ensure slow addition at 0-5 °C. 3. Check for temperature spikes. Higher_MW->Action_Diacyl Yes Action_Hydrolysis Issue: Hydrolysis/Degradation 1. Use neutral/cold workup. 2. Avoid strong bases in workup. 3. Minimize time in aqueous phase. Lower_MW->Action_Hydrolysis Likely

Caption: A workflow for troubleshooting synthesis outcomes.

References

  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. BenchChem.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. BenchChem.
  • BenchChem. (2025).
  • Ghosh, S., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online.
  • Masbou, J., et al. (2013). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC.
  • Jolit, A., & Tlili, A. (2015). In Situ Generated Fluorinated Iminium Salts for Difluoromethylation and Difluoroacetylation. Organic Letters, 17(18), 4542-4545. [Link]

  • Mathe, M., & Gouverneur, V. (2020).
  • Bashir, S., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of University of Shanghai for Science and Technology.

Sources

Technical Support Center: Refining Chromatography Purification for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and synthetic chemists with field-proven chromatography methodologies.

Purifying 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide presents unique challenges due to the competing chemical demands of its functional groups. This guide outlines the causality behind specific chromatographic behaviors, provides self-validating purification protocols, and addresses common troubleshooting scenarios.

Physicochemical Properties & Chromatographic Rationale

To design a robust, self-validating purification system, we must first understand the causality behind the molecule's behavior. The compound features two critical moieties that dictate our chromatographic strategy:

  • Chloroacetamide group: Highly electrophilic and susceptible to base-catalyzed hydrolysis or nucleophilic attack[1].

  • Difluoromethoxy-phenyl group: Imparts significant lipophilicity and unique dipole moments, which alter standard π−π interactions[2].

Table 1: Physicochemical Properties & Quantitative Chromatographic Parameters

Property / ParameterQuantitative ValueChromatographic Implication
Optimal pH Range pH 2.5 – 6.0Avoid high pH (>7.5) to prevent base-catalyzed hydrolysis of the chloroacetamide moiety[1]. Use 0.1% Formic Acid as a modifier.
UV Absorbance Maxima 254 nm, 280 nmSet the primary UV detector to 254 nm for accurate fraction collection triggering.
Estimated LogP ~2.8 – 3.2Strongly retained on reverse-phase columns. Requires a high organic modifier gradient (up to 90% MeCN) for complete elution.
Column Temperature 25°C – 35°CDo not exceed 40°C unless necessary. While heat improves mass transfer, elevated temperatures accelerate aqueous hydrolysis[3].
Silica Loading Ratio 1:3 (Crude:Silica)For normal phase, dry loading at this quantitative ratio prevents band broadening and the "solvent effect".
Step-by-Step Purification Protocols
Protocol A: Reverse-Phase HPLC (For High-Purity Isolate Recovery)

Standard C18 columns often fail to resolve this compound from closely related des-fluoro analogs. Due to the altered electron density around the difluoromethoxy-phenyl ring, Pentafluorophenyl (PFP) or Fluoro-Phenyl columns provide superior selectivity by leveraging orthogonal π−π and electrostatic interactions[2].

Materials:

  • Column: ACQUITY UPLC CSH Fluoro-Phenyl or equivalent PFP column (e.g., 5 µm, 21.2 x 250 mm for preparative scale).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

Methodology:

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of MeCN and Water. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Equilibration: Equilibrate the column with 10% Mobile Phase B for 5 column volumes (CV) at a flow rate of 15 mL/min.

  • Loading: Inject the sample.

    • Self-Validation Checkpoint: Ensure the injection volume does not exceed 5% of the column volume. Overloading will cause immediate peak tailing, invalidating the separation.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes. The difluoromethoxy group ensures strong retention; expect the target compound to elute between 60-75% B.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm. Collect fractions based on threshold triggering.

  • QC & Pooling:

    • Self-Validation Checkpoint: Analyze individual fractions via analytical LC-MS before pooling. The molecular ion [M+H]+ should be observed at m/z≈250 . Only pool fractions demonstrating >98% UV purity.

  • Concentration: Remove MeCN under reduced pressure at <35°C to prevent thermal degradation, then lyophilize the remaining aqueous layer[1].

Protocol B: Normal Phase Flash Chromatography (For Bulk Crude Cleanup)

Methodology:

  • Dry Loading: Dissolve the crude product in ethyl acetate (EtOAc). Add silica gel (1:3 ratio to crude mass) and evaporate to a free-flowing powder under reduced pressure.

  • Column Packing: Pack a silica column and equilibrate with 100% Hexane.

  • Elution: Apply the dry-loaded silica to the column head. Run a step gradient: 100% Hexane 90:10 Hexane:EtOAc 80:20 Hexane:EtOAc.

  • Fractionation: The target compound typically elutes around 15-20% EtOAc.

    • Self-Validation Checkpoint: Verify fractions via TLC (stain with KMnO4​ or visualize under UV 254 nm) before combining.

Workflow Visualization

PurificationWorkflow Start Crude 2-Chloro-N-(...)-acetamide Prep Sample Preparation (Dissolve in MeCN/Water, Filter) Start->Prep Decision Impurity Profile Assessment (LC-MS / TLC) Prep->Decision NP Normal Phase Flash (Hexane/EtOAc Gradient) Decision->NP High Lipophilic Impurities RP Reverse Phase HPLC (Fluorinated-Phenyl Column) Decision->RP Closely Eluting Analogs NP_Fractions Collect Fractions (Monitor UV 254 nm) NP->NP_Fractions RP_Fractions Collect Fractions (Monitor UV 254 nm) RP->RP_Fractions QC QC & Pooling (Confirm >98% Purity) NP_Fractions->QC RP_Fractions->QC Lyophilize Concentration / Lyophilization QC->Lyophilize

Workflow for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide purification.

Troubleshooting Guide

Q: My target peak is tailing severely on a standard C18 column. How do I fix this? A: Tailing in chloroacetamides is often caused by secondary interactions with unendcapped silanols on the silica matrix. Solution: Switch to a column with low silanol activity (e.g., Newcrom R1)[4] or a fluorinated-phenyl phase[2]. Alternatively, ensure your mobile phase contains 0.1% Formic Acid to suppress silanol ionization.

Q: I am observing a secondary peak with a mass +18 Da higher than my target compound. What is happening? A: You are observing the hydrolysis of the chloroacetamide group into a hydroxyacetamide derivative. This is a common degradation pathway when the compound is exposed to moisture and non-neutral pH[1]. Solution: Ensure your mobile phase is strictly buffered to an acidic pH (e.g., pH 2.5 - 3.0 with Formic Acid). Avoid leaving the sample dissolved in aqueous mixtures at room temperature for prolonged periods before injection.

Q: The target compound co-elutes with a structurally similar des-fluoro impurity. How can I resolve them? A: Standard hydrophobic interactions (C18) struggle to differentiate subtle changes in fluorine substitution. Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. The altered electron density and steric effects of the fluorinated-phenyl ring provide alternate charge transfer interactions, effectively resolving fluorinated analogs from their non-fluorinated counterparts[2].

Frequently Asked Questions (FAQs)

Q1: Can I use basic mobile phases (e.g., Ammonium Hydroxide) to alter selectivity? A1: No. Chloroacetamides are highly susceptible to base-catalyzed hydrolysis[1]. Exposing 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide to pH > 7.5 will rapidly degrade the active chlorine substituent, yielding unwanted impurities and drastically reducing your recovery.

Q2: Is elevated column temperature recommended for this separation? A2: While elevated temperatures (e.g., 40-50°C) can improve peak shape and mass transfer for some chloroacetamide herbicides[3], you must balance this against the thermal stability of your specific compound. We recommend starting at 25°C and only increasing to 35°C if peak shape remains poor, as elevated temperatures can accelerate hydrolysis in aqueous mobile phases.

Q3: What is the best way to store the purified fractions before concentration? A3: Fractions should be kept chilled (e.g., on ice or at 4°C) and protected from light, as chloroacetamides can undergo photodegradation[1]. Concentrate the fractions as rapidly as possible under reduced pressure.

Sources

Validation & Comparative

Validation of LC-MS Analytical Methods for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The quantification of halogenated acetanilide derivatives, such as 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide , in biological matrices presents a distinct set of bioanalytical challenges. As a highly lipophilic intermediate with a reactive chloroacetamide moiety and an electronegative difluoromethoxy group, this compound exhibits strong retention in reversed-phase chromatography.

The Core Analytical Challenge: In standard plasma analysis, the analyte's high hydrophobicity causes it to co-elute with endogenous glycerophosphocholines. During Electrospray Ionization (ESI), these abundant matrix phospholipids outcompete the target analyte for charge on the droplet surface, leading to severe ion suppression and erratic quantification [1].

To establish a robust, ICH M10-compliant assay, this guide objectively compares a traditional analytical approach against an optimized, high-performance workflow. By understanding the causality behind column architecture and sample preparation, we can engineer a self-validating system that guarantees data integrity.

Comparative Analytical Strategies: FPP vs. SPP

To demonstrate optimal product performance, we compared two distinct LC-MS/MS workflows.

  • Method A (Traditional Alternative): Fully Porous Particle (FPP) C18 column (3.0 µm) paired with simple Protein Precipitation (PPT).

  • Method B (Optimized Product Workflow): Superficially Porous Particle (SPP) C18 column (1.7 µm) paired with Solid Phase Extraction (SPE).

The Causality of Chromatographic Performance

Why does Method B outperform Method A? The answer lies in the van Deemter equation . SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture fundamentally alters band broadening:

  • Reduced Eddy Diffusion ( A term): The highly uniform particle size distribution of SPPs allows for tighter, more homogenous column packing, minimizing multiple flow paths [2].

  • Restricted Longitudinal Diffusion ( B term): The solid core reduces the total volume of mobile phase available for the analyte to diffuse into longitudinally, maintaining tight sample bands even at lower flow rates.

This results in sub-2 µm separation efficiency and superior peak capacity without the extreme backpressures (>10,000 psi) typically required by sub-2 µm FPP columns. Furthermore, orthogonal sample preparation via SPE removes the phospholipid matrix, directly mitigating ESI signal suppression.

MatrixEffect Analyte Target Analyte (Lipophilic) PPT Method A: Protein Precipitation Analyte->PPT SPE Method B: Solid Phase Extraction Analyte->SPE Phospholipids Endogenous Phospholipids (Matrix) Phospholipids->PPT Phospholipids->SPE Coelution LC Co-elution PPT->Coelution Separation Matrix Retained on Sorbent SPE->Separation Suppression Severe Ion Suppression (MF < 0.5) Coelution->Suppression Charge Competition Enhancement Stable ESI+ Signal (MF ~ 1.0) Separation->Enhancement Clean Elution

Mechanistic comparison of matrix effect mitigation between PPT and SPE sample preparation methods.

Experimental Protocols: A Self-Validating System

A method is only as trustworthy as its internal controls. The following protocol for Method B is designed as a self-validating system. By incorporating stable-isotope labeled internal standards (SIL-IS) prior to extraction and running post-extraction spiked blanks in every batch, the system continuously monitors its own Matrix Factor (MF) and Recovery (RE) against ICH M10 guidelines [3].

Step-by-Step Methodology

Phase 1: Solid Phase Extraction (SPE)

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through a polymeric reversed-phase SPE cartridge (30 mg/1 mL).

  • Loading: Aliquot 200 µL of human plasma. Spike with 10 µL of SIL-IS (100 ng/mL). Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding. Load onto the cartridge.

  • Washing: Pass 1.0 mL of 5% Methanol in water. Causality: This removes salts and polar endogenous proteins while the highly lipophilic analyte remains tightly bound to the sorbent.

  • Elution: Elute with 1.0 mL of 100% Acetonitrile. Causality: Acetonitrile effectively desorbs the analyte but leaves highly retained phospholipids trapped on the polymeric sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Analysis

  • Column: SPP C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 20% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Conditions: Positive Electrospray Ionization (ESI+).

    • Quantifier MRM: m/z 250.1 → 156.1

    • Qualifier MRM: m/z 250.1 → 106.1

Workflow cluster_prep 1. Sample Preparation cluster_lcms 2. LC-MS/MS Analysis cluster_val 3. ICH M10 Validation Plasma Plasma Sample + Internal Standard SPE Solid Phase Extraction (Phospholipid Removal) Plasma->SPE Load & Wash LC SPP C18 Column (1.7 µm) SPE->LC Injection MS ESI+ Triple Quad (MRM Mode) LC->MS Elution Data Data Processing MS->Data Chromatograms Metrics Accuracy & Matrix Factor Data->Metrics Self-Validation

LC-MS/MS workflow utilizing SPE and SPP columns for ICH M10 compliant bioanalytical validation.

Data Presentation & Performance Comparison

The quantitative assessment of matrix effects is calculated using the methodology established by Matuszewski et al. [4]. The Matrix Factor (MF) is defined as the ratio of the peak area of the analyte spiked post-extraction into blank matrix extracts to the peak area of the analyte in a neat standard solution.

Table 1: Comparative Chromatographic Performance

Method B demonstrates superior kinetic performance due to the SPP architecture, yielding narrower peaks and higher sensitivity.

ParameterMethod A (FPP 3.0 µm + PPT)Method B (SPP 1.7 µm + SPE)Performance Gain
System Backpressure ~2,800 psi~4,200 psiOperable on standard HPLC
Peak Width (W½) 0.15 min0.06 min2.5x sharper peaks
Signal-to-Noise (LLOQ) 8:145:1>5x sensitivity increase
Phospholipid Carryover High (Co-elution observed)Not DetectedEliminates source fouling
Table 2: ICH M10 Validation Metrics (Method B)

The self-validating system proves that Method B comfortably meets all stringent ICH M10 regulatory criteria [3]. The IS-normalized Matrix Factor is tightly controlled near 1.0, indicating complete mitigation of ion suppression.

Validation ParameterICH M10 Acceptance CriteriaMethod B Results (n=6)Pass/Fail
Linearity Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )PASS
Intra-Assay Accuracy ±15% of nominal (±20% at LLOQ)94.2% - 103.5%PASS
Intra-Assay Precision (CV) 15% ( 20% at LLOQ)3.1% - 6.8%PASS
Absolute Recovery (RE) Consistent across concentrations88.5% ± 4.2%PASS
IS-Normalized Matrix Factor CV 15% across 6 matrix lots0.98 (CV = 3.4%)PASS

References

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Analytical Chemistry, 70(5), 882-889.[Link]

  • Superficially Porous Particles: Perspectives, Practices, and Trends. Gritti, F., & Guiochon, G. (2021). LCGC International.[Link]

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / International Council for Harmonisation. (2022).[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Analytical Chemistry, 75(13), 3019-3030.[Link]

A Comparative Benchmarking Guide: 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The choice of coupling partners is paramount to achieving efficient, high-yielding, and scalable syntheses. This guide provides an in-depth technical comparison of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide and its bromo-analogue, 2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide , in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By examining the fundamental principles of reactivity and presenting illustrative experimental data, this guide aims to inform the rational selection of reagents for complex molecule synthesis.

The Critical Role of the Halogen: A Theoretical Framework

The efficacy of a halide in a palladium-catalyzed cross-coupling reaction is intrinsically linked to the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond is a decisive factor, with weaker bonds generally facilitating faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] This fundamental principle dictates that aryl and alkyl bromides are typically more reactive than their corresponding chlorides.[1]

For α-haloacetamides, this reactivity trend holds true, with bromoacetamides demonstrating significantly higher reactivity than their chloro-counterparts.[2] This enhanced reactivity of the bromo-analogue often translates to lower catalyst loadings, shorter reaction times, and milder reaction temperatures, which are critical considerations in the synthesis of complex and sensitive molecules.

The Competitor: Synthesis of 2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

To establish a direct comparison, the synthesis of the bromo-analogue is a prerequisite. A standard and efficient method for the synthesis of N-aryl-2-bromoacetamides involves the nucleophilic acyl substitution of the corresponding aniline with a bromoacetyl halide.[3]

Illustrative Synthetic Protocol: 2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-amino-1-(difluoromethoxy)-4-methylbenzene (1.0 equiv.) and a suitable base such as triethylamine (1.2 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of bromoacetyl bromide (1.1 equiv.) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired 2-bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide.

Head-to-Head Comparison in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of 2-Chloro- and 2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by representative experimental protocols and expected outcomes based on established reactivity principles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. The lower reactivity of α-chloroacetamides compared to their bromo counterparts is well-documented in this reaction.[4]

Comparative Performance Analysis:

Feature2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamideRationale & Insights
Reaction Rate SlowerFasterThe weaker C-Br bond leads to a more rapid oxidative addition to the Pd(0) catalyst.
Catalyst Loading Typically higher (e.g., 2-5 mol%)Generally lower (e.g., 1-3 mol%)The higher reactivity of the bromide requires less catalyst to achieve a comparable reaction rate.
Reaction Temperature Higher (e.g., 80-110 °C)Milder (e.g., Room Temp to 80 °C)Less thermal energy is needed to overcome the activation barrier for C-Br bond cleavage.
Ligand Choice Often requires more electron-rich and bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.Can be effective with a broader range of ligands, including less specialized ones.The demanding nature of C-Cl bond activation necessitates more sophisticated ligand systems.
Yield Generally good to excellent, but may require optimization.Typically excellent.The more facile reaction kinetics often lead to higher and more consistent yields.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • α-Halo-acetamide (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene/Water (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk tube, add the α-halo-acetamide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Product Reductive Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halide is a critical parameter, with aryl bromides generally being more reactive than aryl chlorides.[5][6]

Comparative Performance Analysis:

Feature2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamideRationale & Insights
Reaction Rate SlowerFasterThe C-Br bond is more susceptible to oxidative addition by the palladium catalyst.
Catalyst System Often requires highly active catalysts and bulky, electron-rich ligands (e.g., G3-XPhos, BrettPhos).[7]Can proceed with a wider range of palladium catalysts and ligands.The more challenging C-Cl bond activation necessitates more sophisticated and often more expensive catalyst systems.
Reaction Temperature Typically requires elevated temperatures (e.g., 100-120 °C).Can often be performed at lower temperatures (e.g., 80-100 °C).The lower activation energy for the C-Br bond cleavage allows for milder reaction conditions.
Base Sensitivity May require stronger bases (e.g., NaOtBu, LHMDS) which can limit functional group tolerance.[7]Can be effective with milder bases (e.g., K₂CO₃, Cs₂CO₃) in some cases, improving functional group compatibility.The choice of base is often intertwined with the reactivity of the halide and the catalyst system.
Yield Good yields are achievable but may require more rigorous optimization of conditions.Generally provides high to excellent yields with greater reliability.The more favorable kinetics of the C-Br bond activation often lead to cleaner reactions and higher product yields.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • α-Halo-acetamide (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add the α-halo-acetamide and the amine.

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Amine_Coordination Amine Coordination R-Pd(II)-X(L2)->Amine_Coordination HNR'R'' Deprotonation Deprotonation Amine_Coordination->Deprotonation Base R-Pd(II)-NR'R''(L2) R-Pd(II)-NR'R''(L2) Deprotonation->R-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-NR'R'' Product Reductive_Elimination->R-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction: Olefin Functionalization

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. While less common for α-haloacetamides compared to aryl halides, the principles of reactivity still apply. The reaction of α-chloroacetamides with olefins has been reported, but it often requires specific conditions to be efficient.[8]

Comparative Performance Analysis:

Feature2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamideRationale & Insights
Reactivity LowerHigherThe C-Br bond undergoes oxidative addition more readily than the C-Cl bond.
Side Reactions Prone to side reactions such as reduction of the chloro-acetamide or catalyst decomposition at the required higher temperatures.Cleaner reaction profiles are generally observed due to the milder conditions.The harsher conditions needed for the chloro-analogue can lead to undesired pathways.
Catalyst System Often requires phosphine-free catalyst systems or specialized ligands to promote the reaction.Can be successful with more conventional Heck reaction catalysts.The choice of catalyst is crucial to favor the desired Heck coupling over other potential reactions.
Yield Moderate to good yields may be achievable, but highly dependent on the substrate and reaction conditions.Generally higher and more reproducible yields.The more facile nature of the reaction with the bromo-analogue leads to improved outcomes.

Experimental Protocol: Heck Reaction

  • Materials:

    • α-Halo-acetamide (1.0 equiv)

    • Alkene (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a sealed tube, add the α-halo-acetamide, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DMF, the alkene, and Et₃N.

    • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

DOT Diagram: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination R-Pd(II)-X(L2)->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Beta_Hydride_Elimination->Product_Release H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Reductive_Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Conclusion and Recommendations

This comparative guide demonstrates that while 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a viable substrate in palladium-catalyzed cross-coupling reactions, its bromo-analogue, 2-Bromo-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide , generally offers superior performance. The enhanced reactivity of the bromo-derivative, stemming from its lower C-Br bond dissociation energy, typically results in faster reactions, milder conditions, and higher yields across Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. In early-stage research and for the synthesis of highly functionalized or sensitive molecules, the greater reliability and milder conditions associated with the bromo-acetamide may be advantageous. For large-scale synthesis where cost is a primary driver, the development of a robust protocol using the more economical chloro-acetamide, potentially with a more sophisticated catalyst system, could be a worthwhile endeavor.

Ultimately, a thorough understanding of the principles of halide reactivity in cross-coupling reactions empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Dolliver, D. D., et al. (2013). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Newman, S. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. MIT Libraries. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Rauf, A., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.
  • Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
  • Ishak, E. A., et al. (2024).
  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Bahrami, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances. [Link]

  • Ghorai, A., et al. (2020). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis. [Link]

  • Reddy, R. P., et al. (2019). Pd-Catalyzed Double-Heck and Heck-Suzuki Cascade Reaction of N-(o-Bromoaryl) CF3-acrylamides. The Journal of Organic Chemistry.
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  • Beletskaya, I. P., & Cheprakov, A. V. (2000).
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  • Szostak, M., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated.
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  • Zaman, M. F. U., et al. (2025). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids.
  • Gowda, B. T., et al. (2003). 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Kim, J., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
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A Comparative Guide to the Spectroscopic Validation of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs) and finished drug products are measured. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate a reference standard of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide, a key building block in the synthesis of various pharmaceutical compounds.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the chosen analytical methodologies. By integrating data from multiple orthogonal techniques, we establish a robust and self-validating system for the comprehensive characterization of this reference standard, ensuring its identity, purity, and quality.

The Critical Role of a Multi-Faceted Analytical Approach

The validation of a chemical reference standard is not reliant on a single analytical technique. Instead, a confluence of spectroscopic and chromatographic methods is employed to build a comprehensive profile of the material. This multi-pronged approach is essential for unambiguously confirming the chemical structure and identifying and quantifying any potential impurities. For 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed molecular fingerprint. This is further complemented by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purity determination and Gas Chromatography (GC) for the analysis of residual solvents.

The validation process for an analytical procedure is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which ensures that the methods are suitable for their intended purpose.[1][2][3][4]

Structural Elucidation and Identity Confirmation

The primary objective of spectroscopic validation is to confirm that the synthesized material is indeed 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. This is achieved by probing the molecular structure at various levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution.[5][6] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a definitive structural assignment. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide reference standard and dissolve it in 0.75 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Parameters: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire with a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope. Employ proton decoupling to simplify the spectrum. Key parameters include a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the corresponding protons and carbons in the molecule.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3broad s1HNH
~8.1d1HAr-H
~7.1d1HAr-H
~7.0s1HAr-H
~6.6t1HOCHF₂
~4.2s2HCH₂Cl
~2.3s3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~164C=O
~145Ar-C
~135Ar-C
~130Ar-C
~125Ar-C
~120Ar-C
~117 (t)OCF₂
~115Ar-C
~43CH₂Cl
~21CH₃

Note: The chemical shift for the difluoromethoxy carbon will appear as a triplet due to coupling with the two fluorine atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Reference Standard B Dissolve in Deuterated Solvent with TMS A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Fourier Transform, Phasing, Baseline Correction C->D E Integration and Peak Picking D->E F Structural Assignment E->F G Validated Structure F->G Identity Confirmed

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7][8] It is used to confirm the molecular weight of the compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further solidifying its identity.

  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). Compare the measured mass to the theoretical mass of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide. Analyze the fragmentation pattern to identify characteristic fragments that are consistent with the proposed structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonTheoretical m/z
[M+H]⁺250.0491
[M+Na]⁺272.0310

Theoretical masses are calculated for the most abundant isotopes.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Infuse into ESI-HRMS A->B C Acquire Mass Spectrum B->C D Determine Accurate Mass of Molecular Ion C->D F Confirm Molecular Formula and Structure D->F E Analyze Fragmentation Pattern E->F G Validated Identity F->G Molecular Weight Confirmed

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides information about the vibrational modes of molecules and is an excellent tool for identifying the functional groups present in a compound.[9][10][11] The IR spectrum serves as a unique "fingerprint" for a molecule.

  • Sample Preparation: Place a small amount of the solid reference standard directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1680C=O stretch (amide)
~1540N-H bend (amide)
~1250C-O stretch (aryl ether)
~1100C-F stretch
~750C-Cl stretch

Purity Assessment and Impurity Profiling

Beyond structural confirmation, a critical aspect of reference standard validation is the determination of its purity and the identification of any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse of pharmaceutical analysis for separating and quantifying the components of a mixture.[12][13] An HPLC method with a suitable detector (e.g., UV) is developed and validated to determine the purity of the reference standard and to detect any related substance impurities.

  • Method Development: Develop a reverse-phase HPLC method capable of separating the main compound from potential impurities. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid such as formic acid or trifluoroacetic acid.

  • Sample Preparation: Prepare a standard solution of the reference material at a known concentration (e.g., 1 mg/mL) in a suitable diluent.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Gas Chromatography (GC) for Residual Solvents

Residual solvents are organic volatile chemicals used or produced during the synthesis of the drug substance.[14][15][16] Their presence must be controlled within acceptable limits. Headspace gas chromatography is the most common technique for this analysis.

  • Sample Preparation: Accurately weigh a portion of the reference standard into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Analysis: Analyze the vial using a headspace GC system equipped with a flame ionization detector (FID).

  • Quantification: Quantify any detected solvents against a calibrated standard.

Comparison of Spectroscopic Techniques for Reference Standard Validation

Each spectroscopic technique provides unique and complementary information for the validation of a reference standard.

Table 6: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed structural information, connectivity of atoms, stereochemistry.Unambiguous structure elucidation, quantitative capabilities (qNMR).[17]Lower sensitivity compared to MS, requires relatively pure sample.
MS Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, can detect trace impurities.[7][8][18]Provides limited information on stereochemistry and isomerism.
IR Presence of functional groups.Fast, non-destructive, provides a unique fingerprint.[9][19][20]Less specific for complex molecules, limited for quantitative analysis.

Orthogonal_Techniques RS Reference Standard 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide NMR NMR (¹H, ¹³C) RS->NMR MS Mass Spectrometry (HRMS) RS->MS IR Infrared Spectroscopy RS->IR HPLC HPLC RS->HPLC GC GC (Residual Solvents) RS->GC Validated Fully Validated Reference Standard NMR->Validated MS->Validated IR->Validated HPLC->Validated GC->Validated

Conclusion

The spectroscopic validation of a reference standard for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a comprehensive process that relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy offers a rapid confirmation of the functional groups present. This structural information is complemented by chromatographic methods, with HPLC establishing the purity and impurity profile, and GC ensuring the absence of significant levels of residual solvents.

By following a rigorous, multi-technique approach grounded in the principles of analytical procedure validation, a high-quality, well-characterized reference standard is established. This, in turn, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

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  • Separation Science. (2023, December 9). Method for the analysis of residual solvents in pharmaceuticals.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • Pharmaceutical Technology. (2020, November 16). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
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  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ABB Measurement & Analytics Blog. (n.d.). FTIR analyzers for pharmaceutical quality control.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • International Journal of Novel Research and Development. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW.
  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.
  • International Conference on Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
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  • Bruker. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • European Directorate for the Quality of Medicines & HealthCare. (2018, November 16). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards.
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  • Royal Society of Chemistry. (n.d.). A theoretical study on structural, spectroscopic and energetic properties of acetamide clusters [CH3CONH2] (n = 1–15).
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  • ACS Publications. (2025, October 19). Spectroscopic Constants of Chiral Isomers of Acetamide | The Journal of Physical Chemistry A.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of N-(1-Benzhydrylazetidin-3-yl)acetamide.
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A Comparative Guide to the Synthesis of 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide: Evaluating Yield Efficiencies of Key Routes

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of plausible synthetic routes to this compound, with a focus on yield efficiencies and practical experimental considerations. While direct, peer-reviewed data for this specific molecule is limited, this guide leverages established chemical principles and analogous reactions reported in the literature to provide a robust comparative framework.

Introduction

The target molecule, 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide, possesses a unique combination of functional groups: a chloroacetamide moiety known for its reactivity in alkylation reactions, and a substituted phenyl ring featuring a difluoromethoxy group, which can enhance metabolic stability and binding affinity of a final drug candidate. The efficient construction of this molecule is therefore of significant interest. This guide will explore two primary synthetic strategies: a direct chloroacetylation approach and a more comprehensive route involving the synthesis of the key aniline precursor.

Route 1: Direct Chloroacetylation of 2-(difluoromethoxy)-5-methylaniline

This is the most straightforward and convergent approach, assuming the availability of the key starting material, 2-(difluoromethoxy)-5-methylaniline. The reaction involves the acylation of the aniline with chloroacetyl chloride.

Route 1: Direct Chloroacetylation A 2-(difluoromethoxy)-5-methylaniline C 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide A->C Base (e.g., Triethylamine, NaHCO3) Solvent (e.g., DCM, THF) B Chloroacetyl Chloride B->C

Caption: Reaction scheme for the direct chloroacetylation of 2-(difluoromethoxy)-5-methylaniline.

Mechanistic Considerations and Experimental Protocol

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol (Representative)

  • To a solution of 2-(difluoromethoxy)-5-methylaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Yield Efficiency Analysis

Direct data for this specific reaction is not available. However, the chloroacetylation of anilines is a well-established and generally high-yielding transformation. Based on analogous reactions reported in the literature for structurally similar anilines, the expected yield for this step is typically in the range of 85-95% .[1] The efficiency of this route is highly dependent on the commercial availability and cost of the starting aniline.

Route 2: Multi-step Synthesis via Precursor Formation

This route is more divergent and involves the synthesis of the key intermediate, 2-(difluoromethoxy)-5-methylaniline, from a more readily available starting material. A plausible pathway starts from 4-methyl-2-nitrophenol.

Route 2: Multi-step Synthesis cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Chloroacetylation A 4-methyl-2-nitrophenol B 1-(difluoromethoxy)-4-methyl-2-nitrobenzene A->B ClCF2COONa DMF, heat C 2-(difluoromethoxy)-5-methylaniline B->C H2, Pd/C or Fe/HCl D 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide C->D Chloroacetyl Chloride, Base

Caption: Multi-step synthesis of the target molecule starting from 4-methyl-2-nitrophenol.

Step-by-Step Experimental Protocols and Yield Analysis

Step 1: Difluoromethylation of 4-methyl-2-nitrophenol

The introduction of the difluoromethoxy group can be achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[2]

Experimental Protocol (Representative) [2]

  • To a solution of 4-methyl-2-nitrophenol (1.0 eq.) and cesium carbonate (1.5 eq.) in N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.5 eq.).

  • Heat the mixture to 100-120 °C for 2-4 hours.

  • Cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Yield Efficiency: The difluoromethylation of phenols under these conditions has been reported to proceed with yields ranging from 60-80% , depending on the substrate.[2]

Step 2: Reduction of the Nitro Group

The nitro group of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene is then reduced to an amine. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

Experimental Protocol (Representative)

  • Catalytic Hydrogenation: A solution of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq.) in ethanol or ethyl acetate is hydrogenated in the presence of a palladium on carbon catalyst (5-10 mol%) under a hydrogen atmosphere (1-3 atm) until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure.

  • Metal/Acid Reduction: To a mixture of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid. Heat the mixture at reflux for 2-4 hours. Cool the reaction, filter through celite, and extract the product into an organic solvent.

Yield Efficiency: The reduction of an aromatic nitro group is generally a high-yielding reaction, with typical yields of 90-98% .[3]

Step 3: Chloroacetylation of 2-(difluoromethoxy)-5-methylaniline

This final step is identical to the reaction described in Route 1.

Yield Efficiency: As previously discussed, the expected yield for this step is 85-95% .[1]

Comparison of Synthesis Routes

FeatureRoute 1: Direct ChloroacetylationRoute 2: Multi-step Synthesis
Starting Material 2-(difluoromethoxy)-5-methylaniline4-methyl-2-nitrophenol
Number of Steps 13
Overall Estimated Yield 85-95%46-75% (0.60 * 0.90 * 0.85 to 0.80 * 0.98 * 0.95)
Key Advantages High convergency, fewer steps, less wasteUtilizes more readily available and cheaper starting materials
Key Disadvantages Relies on the availability of a specialized starting materialLonger reaction sequence, lower overall yield, more purification steps

Conclusion and Recommendations

The choice between these two synthetic routes will primarily depend on the availability and cost of the starting materials.

  • Route 1 is the preferred method if 2-(difluoromethoxy)-5-methylaniline is commercially available at a reasonable cost. Its high convergency and excellent yield make it the most efficient option in terms of time and resources.

  • Route 2 provides a viable alternative when the key aniline intermediate is not readily accessible. Although the overall yield is lower and the process is more labor-intensive, it offers the advantage of starting from a simpler, more common chemical. The individual steps in Route 2 are generally robust and high-yielding, making it a practical approach for laboratory-scale synthesis and for organizations with strong process development capabilities.

For researchers in the early stages of drug discovery, the expediency of Route 1 may be more advantageous. For process chemistry and large-scale manufacturing, a thorough cost-benefit analysis of both routes would be necessary, taking into account raw material costs, operational time, and waste disposal.

References

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Handling 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide (CAS No. 832127-58-9). As a substituted acetamide, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established best practices for handling similar chemical structures, aiming to provide a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3]

  • Eye Irritation: Likely to cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the duration of the procedure, and the potential for aerosol or dust generation.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous substances. For 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide, the following should be implemented:

  • Chemical Fume Hood: All weighing, transferring, and reactions involving this compound in solid or solution form must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][6]

  • Emergency Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical. The following table summarizes the required PPE for handling 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves. Inspect for tears or holes before use.Provides a chemical-resistant barrier to prevent skin contact.[7]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, dust, and aerosols.[6]
Skin and Body A lab coat that fastens securely. Consider a chemically resistant apron for larger quantities or when there is a significant risk of splashing.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator with a particulate filter may be necessary if there is a risk of generating dust and engineering controls are insufficient.Provides an additional layer of protection against the inhalation of fine particles.[7][8]

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Eye Protection Don2->Don3 Don4 Respirator (if needed) Don3->Don4 Doff1 Gloves Doff2 Eye Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Safe Handling Procedures

Adherence to a strict protocol is essential when working with this compound.

Step-by-Step Handling Guide:

  • Preparation:

    • Ensure all necessary engineering controls are functioning correctly.

    • Gather all required PPE and inspect it for integrity.

    • Prepare your work area within the fume hood by covering the surface with absorbent, disposable bench paper.

    • Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool for transfers to minimize dust generation.

    • If possible, use a container with a screw cap for transport outside the fume hood.

  • In Solution:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep the container capped when not in use.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated materials as outlined in the Disposal Plan.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1][7]
Disposal Plan

All waste containing 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide must be treated as hazardous waste.

  • Solid Waste:

    • Contaminated PPE (gloves, bench paper, etc.) and any solid compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

    • Do not pour any waste containing this compound down the drain.[7]

  • Disposal Method:

    • All waste must be disposed of through a licensed hazardous waste disposal company. Incineration is often the preferred method for halogenated organic compounds.

Waste_Disposal cluster_waste_streams Waste Generation substance 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide solid_waste Solid Waste (Contaminated PPE, excess solid) substance->solid_waste liquid_waste Liquid Waste (Solutions) substance->liquid_waste solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Halogenated Liquid Waste Container liquid_waste->liquid_container disposal_company Licensed Hazardous Waste Disposal Company solid_container->disposal_company liquid_container->disposal_company

Caption: Waste Disposal Workflow for the Compound.

By adhering to these guidelines, researchers can safely handle 2-Chloro-N-(2-difluoromethoxy-5-methyl-phenyl)-acetamide and minimize their risk of exposure. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet available.

References

  • Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-(2-DIFLUOROMETHOXY-5-METHYL-PHENYL)-ACETAMIDE — Chemical Substance Information. [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet. [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.